MK-0752
Description
Notch Signaling Pathway Inhibitor MK0752 is a synthetic small molecule with potential antineoplastic activity. MK0752 inhibits the Notch signaling pathway, which may result in induction of growth arrest and apoptosis in tumor cells in which the Notch signaling pathway is overactivated. The Notch signaling pathway plays an important role in cell-fate determination, cell survival, and cell proliferation.
MK-0752 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0752: A Technical Guide to its Mechanism of Action in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of MK-0752, a potent, orally bioavailable small molecule inhibitor of gamma-secretase, with a primary focus on its role in the Notch signaling pathway. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to Notch Signaling
The Notch signaling pathway is a highly conserved, juxtacrine signaling system crucial for determining cell fate during embryonic development and for maintaining tissue homeostasis in adults.[1][2] Dysregulation of this pathway has been implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and pancreatic cancer.[3][4][5][6]
The core components of the Notch pathway in mammals include four transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five canonical transmembrane ligands (Jagged1, Jagged2, and Delta-like ligands 1, 3, and 4).[7][8]
The Canonical Notch Signaling Pathway
The activation of Notch signaling is a multi-step process initiated by the binding of a ligand on a neighboring cell to a Notch receptor.[7] This interaction triggers a series of proteolytic cleavages:
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S1 Cleavage: The Notch receptor is first cleaved in the Golgi apparatus by a furin-like convertase, resulting in a heterodimeric receptor that is transported to the cell surface.[1][9]
-
S2 Cleavage: Upon ligand binding, the extracellular domain of the Notch receptor is shed by an ADAM family metalloprotease.[1]
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S3 Cleavage: The final and critical cleavage occurs within the transmembrane domain and is mediated by the γ-secretase complex. This releases the Notch Intracellular Domain (NICD).[1][6]
The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML).[7] This transcriptional activation complex drives the expression of Notch target genes, primarily the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families of basic helix-loop-helix transcription factors.[7][10]
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. embopress.org [embopress.org]
- 10. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MK-0752: A Technical Overview of its Chemical Structure and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MK-0752, a potent, orally bioavailable small molecule inhibitor of γ-secretase. Initially investigated for the treatment of Alzheimer's disease, its mechanism of action has led to its repurposing and evaluation as a potential antineoplastic agent. This document details its chemical structure, mechanism of action, and summarizes key quantitative data and experimental methodologies from preclinical and clinical studies.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the class of organic compounds known as carbocyclic fatty acids.
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IUPAC Name: 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid[1][2]
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CAS Number: 471905-41-6[1]
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Chemical Formula: C₂₁H₂₁ClF₂O₄S[3]
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Molecular Weight: 442.9 g/mol [3]
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Canonical SMILES: C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl[4]
Mechanism of Action
This compound is a potent and specific inhibitor of γ-secretase, a multi-protein complex that performs intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2][5] The inhibition of γ-secretase by this compound is central to its therapeutic potential in both Alzheimer's disease and oncology.
In the context of oncology, the primary target is the Notch signaling pathway , which is crucial for cell-fate determination, proliferation, and survival.[6][7] In many cancers, aberrant Notch signaling is a key driver of tumorigenesis and the maintenance of cancer stem cells (CSCs).[8]
The mechanism of inhibition proceeds as follows:
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Ligands (e.g., Delta-like, Jagged) bind to the Notch receptor.
-
This binding induces two sequential proteolytic cleavages. The second cleavage is mediated by the γ-secretase complex.
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This cleavage releases the Notch Intracellular Domain (NICD).
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NICD translocates to the nucleus, where it forms a complex with transcription factors to activate the expression of downstream target genes (e.g., HES1, HEY1, MYC), promoting cell proliferation and survival.[7][8]
This compound blocks the γ-secretase-mediated cleavage, thereby preventing the release of NICD and its subsequent nuclear translocation.[2][8] This leads to the downregulation of Notch target genes, resulting in growth arrest and apoptosis in tumor cells where the Notch pathway is overactivated.[6][8]
Signaling Pathway Inhibition
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | System / Context | Reference |
| IC₅₀ | 5 nM | Aβ40 production in human SH-SY5Y neuroblastoma cells | [1] |
| IC₅₀ | ~50 nM | General γ-secretase inhibition | [7][9] |
| IC₅₀ | 6.2 µmol/L | G0/G1 arrest in T-cell acute lymphatic leukemia cell lines | [7] |
| IC₅₀ | 25 µM | Proliferation of HPV-positive HNSCC cell line (SCC154) | [10] |
| IC₅₀ | 33 µM | Proliferation of HPV-negative HNSCC cell lines (Cal27, FaDu) | [10] |
| Effective Dose | 240 mg/kg (p.o.) | 90% decrease in newly produced Aβ in rhesus monkey brain | [1] |
| Effective Dose | 10-30 mg/kg (p.o.) | Dose-dependent reduction of Aβ40 in guinea pig brain, plasma, CSF | [1] |
| Clinical Dose (Weekly) | 1800 - 4200 mg | Significant Notch signaling inhibition in adult patients with solid tumors | [5] |
| Clinical Dose (Intermittent) | 260 mg/m²/dose | Recommended Phase II dose in children with recurrent CNS malignancies (3 days on/4 days off) | [7][11] |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, this section outlines the methodologies employed in key studies to characterize this compound, as described in the cited literature.
In Vitro Cell Viability and Apoptosis Assays
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Objective: To determine the effect of this compound on the proliferation and survival of cancer cell lines.
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Methodology Summary:
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Cell Lines: Studies have utilized various cell lines, including human breast cancer, head and neck squamous cell carcinoma (HNSCC), uterine leiomyosarcoma (uLMS), and T-cell acute lymphoblastic leukemia (T-ALL).[9][10]
-
Treatment: Cells were cultured under standard conditions and treated with escalating doses of this compound to determine dose-dependent effects.
-
Viability Assessment: Cell viability was commonly measured using colorimetric assays such as the MTT assay, which quantifies mitochondrial metabolic activity.[10]
-
Apoptosis Assessment: The induction of apoptosis was frequently assessed using a Caspase-Glo 3/7 assay, which measures the activity of key executioner caspases.[10] Results are typically quantified as relative light units (RLU).
-
Western Blot Analysis for Notch Pathway Modulation
-
Objective: To confirm that this compound inhibits the Notch signaling pathway at the molecular level.
-
Methodology Summary:
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Sample Preparation: Protein lysates were collected from cell lines or peripheral-blood mononuclear cells (PBMCs) from patients treated with this compound.[7]
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Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and transferred to a membrane.
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Immunoblotting: Membranes were probed with primary antibodies specific for key proteins in the Notch pathway, such as the cleaved Notch1 intracellular domain (NICD1) and downstream targets like HES1 and HES5.[7]
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) were used for detection via chemiluminescence. The intensity of the bands provides a semi-quantitative measure of protein expression.
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In Vivo Xenograft and Tumorgraft Studies
-
Objective: To evaluate the antitumor efficacy of this compound, alone or in combination with other agents, in a living organism.
-
Methodology Summary:
-
Animal Models: Studies have primarily used immunodeficient mice (e.g., NOD/SCID) bearing human tumor xenografts or patient-derived tumorgrafts.[8][11]
-
Drug Administration: this compound was administered orally (p.o.) according to various dosing schedules. Combination therapies, such as with the chemotherapeutic agent docetaxel, have also been investigated.[11]
-
Efficacy Endpoints: Tumor growth was monitored over time, typically by caliper measurements. Other endpoints included the analysis of cancer stem cell populations (e.g., via flow cytometry for markers like CD44+/CD24-) and mammosphere-forming efficiency (MSFE) from explanted tumors.[8][11]
-
Clinical Trial Methodologies
This compound has been evaluated in several Phase I clinical trials to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
-
Study Design: Trials have employed dose-escalation schemes with different administration schedules, including continuous once-daily dosing, intermittent dosing (e.g., 3 days on, 4 days off), and once-weekly dosing.[3][5]
-
Patient Population: Participants have included adult patients with advanced solid tumors and children with refractory central nervous system malignancies.[5][7]
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine key PK parameters like Cₘₐₓ, AUC, and half-life.[5][7]
-
Pharmacodynamics: Target engagement was confirmed by measuring the inhibition of γ-secretase activity (e.g., by quantifying Aβ₄₀ peptide levels in plasma) and by assessing the modulation of Notch target genes in surrogate tissues like hair follicles or PBMCs.[5][7][9]
-
Toxicity and Efficacy: Dose-limiting toxicities (DLTs) were defined according to standard criteria (e.g., CTCAE v3.0). The most common drug-related toxicities included diarrhea, nausea, vomiting, and fatigue.[5][7] Preliminary antitumor efficacy was assessed by standard radiological criteria.
Logical Workflow for Clinical Trial Dosing Schedule Determination
The following diagram illustrates the logical workflow used in a Phase I trial to establish a recommended dose and schedule.
Caption: Workflow for Phase I dose escalation and MTD determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
MK-0752: A Technical Guide to a Potent Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a multi-subunit intramembrane protease complex.[1][2] Initially developed for the treatment of Alzheimer's disease due to gamma-secretase's role in the production of amyloid-beta (Aβ) peptides, this compound has also been extensively investigated for its anti-cancer properties, primarily through its inhibition of the Notch signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
Gamma-secretase is a crucial enzyme involved in the processing of numerous type I transmembrane proteins.[3][4] Its four core components are presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3][4] this compound exerts its inhibitory effect by targeting the presenilin subunit, thereby preventing the cleavage of gamma-secretase substrates.[5]
The two most well-characterized substrates of gamma-secretase with significant pathological relevance are the Amyloid Precursor Protein (APP) and the Notch receptors.
-
Amyloid Precursor Protein (APP) Processing: In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase (BACE1) and then gamma-secretase results in the generation of Aβ peptides, primarily Aβ40 and Aβ42.[6][7] The accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[4] By inhibiting gamma-secretase, this compound blocks this final cleavage step, leading to a reduction in Aβ production.
-
Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway critical for cell-fate determination, proliferation, and survival.[8][9] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, with the final cleavage being mediated by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional activator.[10][11] Aberrant Notch signaling is implicated in the development of various cancers.[8][10] this compound inhibits the release of NICD, thereby downregulating Notch signaling.[9]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 Value | Reference |
| Gamma-Secretase (Notch) | T-cell acute lymphatic leukemia (T-ALL) cell lines | 50 nM | [12] |
| Gamma-Secretase (Notch) | T-ALL cell lines (G0→G1 arrest) | 6.2 µmol/L | [12] |
| Gamma-Secretase (Aβ40) | Human SH-SY5Y neuroblastoma cells | 5 nM | [13] |
| Gamma-Secretase (Notch) | Inhibition of γ-secretase-mediated cleavage | 55 nM | [14] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Advanced Solid Tumors)
| Parameter | Value | Dosing Schedule | Reference |
| Time to Peak Concentration (Tmax) | 3 - 8.4 hours | Multiple schedules | [15] |
| Half-life (t1/2) | Approximately 15 hours | Multiple schedules | [15] |
| Recommended Phase II Dose (weekly) | 1800 mg | Once weekly |
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay (Cell-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound on gamma-secretase in a cellular context using a luciferase reporter assay.
Principle: This assay utilizes a cell line engineered to express a fusion protein consisting of a gamma-secretase substrate (e.g., a fragment of APP or Notch) linked to a reporter protein (e.g., luciferase). Cleavage of the substrate by gamma-secretase releases the reporter, leading to a measurable signal. Inhibition of gamma-secretase results in a decrease in the reporter signal.
Materials:
-
Stable cell line expressing the gamma-secretase substrate-reporter fusion construct (e.g., U2OS cells expressing APP-C99-GFP or a luciferase-based reporter).[8][11]
-
Cell culture medium and supplements.
-
Test compound (this compound) and vehicle control (e.g., DMSO).
-
Luciferase assay reagent.[6]
-
96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).[8]
-
Lysis and Reporter Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[6]
-
Data Analysis: Determine the relative luminescence units (RLU) for each concentration of this compound. Plot the RLU against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Assessment in Animal Models
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a relevant animal model (e.g., a transgenic mouse model of Alzheimer's disease or a tumor xenograft model).
Principle: To assess the effect of this compound on Aβ levels in the brain or on tumor growth and Notch signaling in a cancer model.
Materials:
-
Appropriate animal model (e.g., Tg2576 mice for Alzheimer's disease, or mice with tumor xenografts).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Equipment for oral gavage.
-
Anesthesia and surgical tools for tissue collection.
-
ELISA kits for Aβ quantification or methods for tumor volume measurement and biomarker analysis (e.g., immunohistochemistry for NICD).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions and randomly assign them to treatment and control groups.
-
Dosing: Administer this compound or vehicle control to the animals via oral gavage at the desired dose and frequency. The dosing schedule may vary depending on the study design (e.g., daily, intermittent, or weekly).[15]
-
Monitoring: Monitor the animals for any signs of toxicity. For cancer models, measure tumor volume at regular intervals.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the relevant tissues (e.g., brain, tumor).
-
Analysis:
-
Alzheimer's Model: Homogenize the brain tissue and measure the levels of Aβ40 and Aβ42 using specific ELISA kits.
-
Cancer Model: Measure the final tumor volume. Process the tumor tissue for biomarker analysis, such as quantifying the levels of cleaved Notch (NICD) by Western blotting or immunohistochemistry to confirm target engagement.
-
-
Data Analysis: Statistically analyze the differences in Aβ levels or tumor growth and biomarker expression between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloidogenic processing of APP and the inhibitory effect of this compound.
Notch Signaling Pathway
Caption: The Notch signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for determining the in vitro potency of this compound.
Conclusion
This compound is a well-characterized gamma-secretase inhibitor with demonstrated activity against both Aβ production and Notch signaling. While its development for Alzheimer's disease was halted, it continues to be a valuable tool for cancer research, particularly in tumors with aberrant Notch pathway activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other gamma-secretase inhibitors. Further investigation into Notch-sparing gamma-secretase modulators remains an active area of research for Alzheimer's disease therapeutics.
References
- 1. embopress.org [embopress.org]
- 2. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Aberrant Activation of the Notch Signaling Pathway in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a highly conserved cell-to-cell communication system, is a critical regulator of cellular differentiation, proliferation, and apoptosis. Its precise functioning is paramount for normal tissue development and homeostasis. However, dysregulation of this intricate network, particularly its overactivation, is a common hallmark of numerous malignancies, driving tumor initiation, progression, and resistance to therapy. This in-depth technical guide explores the landscape of cancers characterized by an overactive Notch pathway, presenting quantitative data, detailed experimental methodologies for its assessment, and visual representations of the core signaling cascade and associated analytical workflows.
Cancers with Overactive Notch Signaling: A Quantitative Overview
The aberrant activation of the Notch pathway is implicated in a wide array of both hematological and solid tumors. The mechanisms of overactivation are diverse, ranging from activating mutations in the NOTCH receptors to the overexpression of its ligands and downstream target genes. The following tables summarize the quantitative data on Notch pathway overactivation in several key cancers.
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Notch1 signaling is a major oncogenic driver in T-ALL, with activating mutations being a frequent event.[1]
| Alteration | Frequency in T-ALL | Reference |
| Activating NOTCH1 mutations | >50% | [1] |
| NOTCH1 PEST domain mutations | ~20-25% | [1] |
| FBXW7 mutations (affecting Notch1 degradation) | ~15% | [1] |
Significantly higher expression of Notch1 is detected in T-ALL with Notch1 mutations compared to those with wild-type Notch1.[2]
Breast Cancer
Overexpression of Notch receptors and ligands is correlated with poorer patient prognosis in breast cancer.[3] Aberrant Notch signaling has been extensively linked to the aggressive triple-negative breast cancer (TNBC) subtype.[3]
| Component | Observation | Reference |
| Notch4 Expression | 55.6% in TNBC samples vs. 25.5% in ER+ samples | [3] |
| Notch1 membranous staining | Significantly more marked in ERα-positive tumors | [4] |
| Cytoplasmic Notch1 | Significantly correlated with lymph node status and tumor grade | [4] |
Non-Small Cell Lung Cancer (NSCLC)
Alterations in the Notch pathway are observed in approximately one-third of non-small-cell lung carcinomas (NSCLCs).[5]
| Alteration | Frequency in NSCLC | Reference |
| Loss of Numb expression (leading to increased Notch activity) | ~30% | [5] |
| Gain-of-function mutations in NOTCH1 | ~10% | [5] |
| Elevated NOTCH3 expression | 30-40% of primary lung tumors | [6] |
Pancreatic Cancer
While the role of Notch signaling in pancreatic cancer can be context-dependent, evidence points to its overactivation contributing to tumor progression and treatment resistance.[7][8]
| Component | Observation in Pancreatic Ductal Adenocarcinoma (PDAC) | Reference |
| Notch1 and Notch3 | Increased levels in PDAC tissues | [9] |
| DLL1, DLL3, and DLL4 ligands | Increased levels in PDAC tissues and cell lines | [9] |
| Hes1 (downstream target) | Strong expression correlated with shorter overall survival (11.1 vs. 21.6 months) | [10] |
Colorectal Cancer (CRC)
A significant percentage of colorectal cancers exhibit overexpression of Notch pathway genes.[5]
| Component | Frequency of Overexpression (≥2-fold) | Reference |
| Receptors | ||
| Notch1 | 36% in CRCs | [5] |
| Notch2 | 29% in CRCs | [5] |
| Notch3 | 73% in CRCs | [5] |
| Notch4 | 56% in CRCs | [5] |
| Ligands | ||
| Jagged1 | 26% in CRCs | [5] |
| Jagged2 | 52% in CRCs | [5] |
| DLL1 | 25% in CRCs | [5] |
| DLL3 | 25% in CRCs | [5] |
| DLL4 | 39% in CRCs | [5] |
| Overall Pathway Activation | 86% of CRCs | [5] |
Mutation frequencies of key Notch pathway genes in the TCGA-CRC cohort have also been reported.[8]
| Gene | Mutation Frequency in TCGA-CRC | Reference |
| CREBBP | 26% | [8] |
| EP300 | 17% | [8] |
| NOTCH3 | 18% | [8] |
| NOTCH2 | 15% | [8] |
| NOTCH1 | 11% | [8] |
Glioblastoma (GBM)
Elevated Notch signaling is a key feature of glioblastoma, contributing to the maintenance of glioma stem cells (GSCs).[1][4]
| Component | Observation in High-Grade Glioma/GBM | Reference |
| Notch1 and Hes1 | Highly expressed in high-grade glioma tissues compared to control brain tissues | [6] |
| NICD-positive cells | Decrease from 21.9% to 5.1% after a 7-day treatment with a γ-secretase inhibitor | [11] |
Visualizing the Notch Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the canonical Notch signaling pathway and the workflows of key experimental techniques used to assess its activity.
References
- 1. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations increased overexpression of Notch1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Notch-1 and Notch-4 receptors as prognostic markers in breast cancer [sfera.unife.it]
- 5. Frequent Activation of Notch Signaling Pathway in Colorectal Cancers and Its Implication in Patient Survival Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expression of Notch receptors and their ligands in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notch pathway activation is associated with pancreatic cancer treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of MK-0752
An In-Depth Technical Guide to the Discovery and Development of MK-0752
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease. Initially developed for the treatment of Alzheimer's disease, its mechanism of action led to its repurposing as an investigational anti-cancer agent. This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, tailored for researchers and drug development professionals.
Discovery and Rationale
The discovery of γ-secretase inhibitors (GSIs) was driven by the amyloid hypothesis of Alzheimer's disease, which posits that the accumulation of amyloid-β (Aβ) peptides is a primary cause of the neurodegeneration observed in the disease.[1] γ-secretase is one of the two key enzymes responsible for cleaving the amyloid precursor protein (APP) to produce Aβ.[1][2] Consequently, inhibiting this enzyme was identified as a promising therapeutic strategy to reduce Aβ production.[1][3]
This compound, with the chemical name cis-3-[4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl] propanoic acid, emerged from drug discovery programs aimed at identifying potent and specific GSIs.[4][5] However, a significant challenge for GSIs is their on-target toxicity related to the inhibition of Notch signaling.[1][3] The Notch receptor is another critical substrate of γ-secretase, and its cleavage is essential for cell-fate determination, proliferation, and survival.[6][7] Inhibition of Notch signaling can lead to severe gastrointestinal toxicity and other adverse effects.[3]
Despite these challenges, the role of aberrant Notch signaling in the pathogenesis of various cancers provided a new avenue for the development of GSIs like this compound.[8][9] Over-activation of the Notch pathway is implicated in T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, pancreatic cancer, and central nervous system (CNS) malignancies, making it a viable target for anti-cancer therapy.[4][10][11][12] This led to the strategic shift of this compound's clinical development from Alzheimer's disease to oncology.[12]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of the γ-secretase complex. This enzyme is an aspartyl protease with presenilin forming the catalytic core.[1][13] Inhibition of γ-secretase by this compound blocks the intramembrane cleavage of its type 1 membrane protein substrates.
The two most well-characterized substrates with significant pathological and physiological relevance are:
-
Amyloid Precursor Protein (APP): By inhibiting the cleavage of the C99 fragment of APP, this compound reduces the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 isoforms.[14]
-
Notch Receptor: this compound blocks the final proteolytic cleavage of the Notch receptor, which is required to release the Notch intracellular domain (NICD).[4][7] The NICD normally translocates to the nucleus to act as a transcriptional activator for target genes (e.g., HES family), which regulate cell differentiation and proliferation.[7][11] By preventing NICD release, this compound effectively downregulates this signaling pathway.[4]
It is this dual inhibition that underlies both its initial therapeutic rationale in Alzheimer's disease and its subsequent investigation, along with its associated toxicities, in cancer.
Caption: Mechanism of γ-secretase inhibition by this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models to characterize its potency, selectivity, and efficacy.
In Vitro Studies
In vitro assays were crucial for determining the potency of this compound. The compound was shown to be a moderately potent inhibitor of γ-secretase, effectively reducing Aβ40 production in human SH-SY5Y neuroblastoma cells in a dose-dependent manner.[14] It also demonstrated the ability to block the cleavage of the Notch intracellular domain (ICD) and its subsequent translocation to the nucleus.[4][14] In T-cell acute lymphatic leukemia cell lines with notch-activating mutations, this compound induced G0/G1 cell cycle arrest.[11]
| Assay Type | Cell Line | Parameter | Value | Reference |
| Aβ40 Production | Human SH-SY5Y | IC₅₀ | 5 nM | [14][15] |
| γ-Secretase Inhibition | (General) | IC₅₀ | ~50 nM | [5][16] |
| Cell Cycle Arrest | T-ALL Cell Lines | IC₅₀ | 6.2 µM | [11] |
In Vivo Studies
Animal models were used to assess the pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound. Studies in guinea pigs and rhesus monkeys confirmed that orally administered this compound could cross the blood-brain barrier and achieve concentrations sufficient to inhibit γ-secretase activity, leading to a significant reduction in Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[14][15]
In oncology models, this compound showed significant activity. In human breast tumorgraft models, treatment with this compound reduced the population of breast cancer stem cells (BCSCs) by inhibiting the Notch pathway.[17][18] Furthermore, it demonstrated a synergistic effect when combined with the chemotherapy agent docetaxel, enhancing its efficacy.[4][7]
| Animal Model | Dosing | Key Finding | Reference |
| Guinea Pig | 10-30 mg/kg (oral) | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF (Brain IC₅₀: 440 nM) | [14] |
| Rhesus Monkey | 240 mg/kg (oral) | 90% decrease in newly produced Aβ in the brain | [14][15] |
| Breast Cancer Tumorgraft (Mouse) | N/A | Reduced BCSC population; Enhanced efficacy of docetaxel | [17][18] |
Clinical Development
The clinical development of this compound has spanned multiple Phase I and II trials, primarily in patients with advanced solid tumors and hematological malignancies.
Phase I Study in Advanced Solid Tumors
A key Phase I study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics of this compound in 103 adult patients with advanced solid tumors.[8][9] The study explored three different dosing schedules to manage toxicity.
| Dosing Schedule | Doses Administered | Key Observation |
| Continuous Once-Daily | 450 and 600 mg | Higher toxicity |
| Intermittent (3 of 7 days) | 450 and 600 mg | Intermediate toxicity |
| Once-Weekly | 600 to 4,200 mg | Generally well-tolerated; selected for further study |
The most common drug-related adverse events were diarrhea, nausea, vomiting, and fatigue.[8][9] The once-weekly schedule was found to be the most tolerable and resulted in strong modulation of a Notch gene signature in hair follicles, confirming target engagement at doses of 1,800 mg and higher.[8][9] A complete response was observed in one patient with high-grade glioma.[8][9]
Pharmacokinetic Properties
Pharmacokinetic analysis from the Phase I solid tumor study revealed that this compound has a half-life of approximately 15 hours.[8][9] The area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) increased in a less than dose-proportional manner.[8][9]
| Parameter | Value | Patient Population | Reference |
| Half-life (t₁/₂) | ~15 hours | Adult Solid Tumors | [8][9] |
| AUC₀₋₂₄hr (Day 1) | 723 µM·hr | T-ALL (150 mg/m²) | [12][16] |
| AUC₀₋₂₄hr (Day 1) | 1592 µM·hr | T-ALL (300 mg/m²) | [12][16] |
| Cmax (Day 1) | 55 µM | T-ALL (150 mg/m²) | [12][16] |
| Cmax (Day 1) | 121 µM | T-ALL (300 mg/m²) | [12][16] |
Studies in Specific Cancers
-
T-Cell Acute Lymphoblastic Leukemia (T-ALL): A Phase I trial in patients with T-ALL and other leukemias identified a dose-limiting toxicity (DLT) of Grade 3/4 diarrhea at the 300 mg/m² once-daily dose.[12][16] Despite the toxicity, plasma concentrations were sufficient to inhibit γ-secretase, and one patient with a Notch-activating mutation showed a significant reduction in a mediastinal mass.[12]
-
Pediatric CNS Malignancies: In children with refractory CNS tumors, a 3-days-on/4-days-off schedule established a recommended Phase II dose of 260 mg/m²/dose.[11] A separate trial exploring a once-weekly schedule found the regimen to be well-tolerated at doses up to 1,400 mg/m², with less gastrointestinal toxicity than observed in adult studies.[19]
-
Advanced Breast Cancer: A Phase I/II trial (NCT00645333) investigated this compound in combination with docetaxel.[20] The study demonstrated that clinically meaningful doses of both drugs could be administered with manageable toxicity, and serial tumor biopsies showed a decrease in BCSC markers.[17][18]
Caption: Logical flow of this compound's development history.
Experimental Protocols
Aβ40 Reduction Assay in SH-SY5Y Cells
Human SH-SY5Y neuroblastoma cells were cultured and treated with varying concentrations of this compound. Following treatment, the concentration of Aβ40 secreted into the cell culture medium was quantified, typically using a sandwich enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve, representing the concentration of this compound required to reduce Aβ40 production by 50%.[14]
Pharmacokinetic Analysis in Clinical Trials
Blood samples were collected from patients at predefined time points before and after this compound administration (e.g., 1, 2, 3, 6, 8, and 24 hours post-dose).[11][19] Plasma was separated and stored frozen until analysis. The plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a lower limit of quantitation of 50 ng/mL.[11] Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental analysis.[19]
Pharmacodynamic Assessment (Notch Gene Signature)
To confirm target engagement in patients, hair follicles were collected at higher dose levels in the Phase I solid tumor trial.[8][9] RNA was extracted from the follicles, and the expression of a predefined set of Notch target genes was analyzed, likely using quantitative real-time PCR (qRT-PCR). Significant inhibition of this gene signature compared to baseline provided evidence of pharmacodynamic activity and Notch pathway modulation at clinically achievable doses.[8][9]
Caption: Experimental workflow for breast cancer tumorgraft studies.
Conclusion
This compound is a well-characterized γ-secretase inhibitor whose development trajectory highlights key themes in modern drug discovery, including the challenge of on-target toxicity and the strategic repurposing of compounds based on a deep understanding of their mechanism of action. While its development for Alzheimer's disease was halted, it has provided valuable clinical data as an anti-cancer agent targeting the Notch signaling pathway. The extensive preclinical and clinical studies have established its safety profile, pharmacokinetic properties, and evidence of target engagement and clinical benefit in various cancers. The findings from the this compound program, particularly regarding dosing schedules to mitigate toxicity, continue to inform the development of other Notch pathway inhibitors and targeted cancer therapies.
References
- 1. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Pharmacodynamics of MK-0752 in preclinical models
An In-depth Technical Guide on the Pharmacodynamics of MK-0752 in Preclinical Models
Introduction
This compound is a potent, orally bioavailable, small-molecule inhibitor of γ-secretase, an intramembrane protease complex.[1][2] Initially investigated for the treatment of Alzheimer's disease due to its ability to modulate the processing of amyloid precursor protein (APP), its primary focus in oncology stems from its potent inhibition of the Notch signaling pathway.[3][4] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, where it plays a critical role in promoting cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).[2][3] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of Notch Signaling
This compound exerts its primary antineoplastic effects by inhibiting γ-secretase, a key enzyme in the activation of the Notch signaling pathway.[2] The Notch pathway is initiated by ligand binding to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[1][2] NICD then translocates to the nucleus, where it forms a complex with other proteins to activate the transcription of target genes, such as those in the HES and HEY families, which regulate cell differentiation and proliferation.[1][2] By blocking γ-secretase, this compound prevents the release of NICD, thereby inhibiting downstream gene transcription and suppressing the pro-tumorigenic effects of Notch activation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Gamma-Secretase in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The production of Aβ is a pivotal event in the amyloid cascade hypothesis, which posits that this accumulation initiates the pathological cascade of AD.[3][4] The enzyme gamma-secretase (γ-secretase) is central to this process, as it performs the final proteolytic cleavage of the Amyloid Precursor Protein (APP) to generate Aβ peptides.[5][6] This guide provides a comprehensive technical overview of γ-secretase, its structure, catalytic mechanism, role in AD pathogenesis, and its position as a primary therapeutic target. We will delve into detailed experimental protocols for studying its activity and present quantitative data on its inhibitors and modulators. Signaling pathways and experimental workflows are visualized to provide clear, actionable insights for research and development.
The Gamma-Secretase Complex: Structure and Assembly
Gamma-secretase is a multi-subunit intramembrane aspartyl protease complex.[5][7] Unlike simpler proteases, it is composed of four essential protein components that must assemble correctly to become active.[1][5][8][9]
Core Components:
-
Presenilin (PSEN1 or PSEN2): This is the catalytic subunit of the complex.[8][9][10] Presenilins are nine-transmembrane proteins that undergo autoproteolysis to form a stable heterodimer of an N-terminal fragment (NTF) and a C-terminal fragment (CTF).[8][9] These fragments harbor the two catalytic aspartate residues essential for proteolytic activity, located within transmembrane domains 6 and 7.[9] Mutations in the PSEN1 and PSEN2 genes are the most common cause of early-onset familial Alzheimer's disease (FAD).[1][3]
-
Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a scaffold for the complex and is involved in substrate recognition.[8][9]
-
Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein that plays a crucial role in the initial stabilization and assembly of the complex.[5][8][9]
-
Presenilin enhancer 2 (PEN-2): A small, hairpin-like two-transmembrane protein that is the last component to join the complex.[5][8][9] The binding of PEN-2 triggers the endoproteolysis of presenilin, which is the final step in activating the γ-secretase complex.[8]
The assembly is a sequential process, starting with the formation of a stable subcomplex of Nicastrin and APH-1, followed by the incorporation of Presenilin.[8] The final addition of PEN-2 induces the conformational change that leads to presenilin autoproteolysis and the formation of the active enzyme.[8]
Catalytic Mechanism and Substrate Processing
Gamma-secretase performs intramembrane proteolysis, cleaving its substrates within their transmembrane domains (TMDs).[10][11] This is a challenging catalytic process occurring in a hydrophobic lipid environment. The enzyme is known to cleave over 150 different type-I transmembrane proteins, highlighting its broad biological importance.[11][12]
Amyloid Precursor Protein (APP) Processing
The most studied substrate in the context of AD is APP.[11] APP processing can occur via two main pathways:
-
Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain.[3][5][13] This cleavage precludes the formation of the Aβ peptide. The resulting C-terminal fragment (C83) is then cleaved by γ-secretase, releasing a harmless p3 peptide.[3][6][13]
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a soluble ectodomain (sAPPβ) and a membrane-bound 99-amino acid C-terminal fragment (C99 or β-CTF).[5][13][14] C99 is the direct substrate for γ-secretase.
Gamma-secretase cleavage of C99 is a processive event that occurs at multiple sites:
-
ε-cleavage (Epsilon-cleavage): This is the initial cleavage that occurs near the cytoplasmic boundary of the TMD, releasing the APP Intracellular Domain (AICD).[5][15] This cleavage can happen at residue 48 or 49, generating Aβ48 or Aβ49.[16]
-
ζ-cleavage (Zeta-cleavage): Following ε-cleavage, the complex performs a cleavage at residue 46.[5][15]
-
γ-cleavage (Gamma-cleavage): This is the final, processive trimming step.[16] The enzyme sequentially removes 3-4 amino acid residues at a time, leading to the production of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[6][15][16]
Familial AD mutations in PSEN genes often alter this processive cleavage, leading to an increased ratio of Aβ42 to Aβ40, which is a key pathogenic event.[3][14][17]
Notch Signaling
Besides APP, a critical substrate for γ-secretase is the Notch receptor.[5][10] Notch signaling is a highly conserved pathway crucial for cell-fate decisions during development and in adult tissues.[18][19] Ligand binding to Notch triggers sequential cleavage by ADAM family proteases and then by γ-secretase.[20][21] This final cut releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression.[20][21] The essential role of γ-secretase in this pathway is the primary reason for the severe side effects observed with pan-inhibitors of the enzyme.[22][23]
Therapeutic Strategies Targeting Gamma-Secretase
As a crucial enzyme for Aβ production, γ-secretase has been a prime therapeutic target for AD.[1][6] Strategies have evolved from broad inhibition to more nuanced modulation.
Gamma-Secretase Inhibitors (GSIs)
GSIs are compounds that block the catalytic activity of the enzyme. While effective at reducing Aβ levels in preclinical models, they have failed in clinical trials.[24][25][26] The Phase 3 trial of Semagacestat was halted due to cognitive worsening and an increased risk of skin cancer.[4][26] These detrimental effects are largely attributed to the on-target inhibition of Notch and other substrates, as well as the accumulation of the neurotoxic C99 fragment.[22][26]
Gamma-Secretase Modulators (GSMs)
In contrast to GSIs, GSMs do not inhibit the overall activity of the enzyme. Instead, they allosterically modulate its function to shift the cleavage of C99 from producing the highly amyloidogenic Aβ42 to shorter, less harmful Aβ species like Aβ38 and Aβ37.[4][11][27] This approach avoids the toxicity associated with blocking Notch signaling.[22][23] Certain non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen, were among the first compounds identified with GSM activity.[27] Newer, more potent, and selective GSMs have been developed and show promise as a safer therapeutic strategy.[25][27]
Quantitative Data Summary
The following tables summarize key quantitative data for selected γ-secretase inhibitors and modulators.
Table 1: Gamma-Secretase Inhibitors (GSIs) - In Vitro Potency
| Compound | Target | IC₅₀ (nM) | Assay System | Reference |
|---|---|---|---|---|
| Semagacestat | γ-secretase | 5.5 | Cell-based Aβ40 | [22] |
| Avagacestat | γ-secretase | 0.27 | Cell-based Aβ40 | [28] |
| DAPT | γ-secretase | 20 | Cell-free Aβ40 | [23] |
| L-685,458 | γ-secretase | 0.078 | Purified enzyme | [29] |
| Begacestat | γ-secretase | 5.6 | Cell-based Aβ40 |[28] |
Table 2: Gamma-Secretase Modulators (GSMs) - In Vitro Activity
| Compound | Effect on Aβ42 | EC₅₀ (nM) | Effect on Aβ38 | Assay System | Reference |
|---|---|---|---|---|---|
| Tarenflurbil | ↓ | 200,000 | ↑ | SH-SY5Y Cells | [22] |
| Ibuprofen | ↓ | >100,000 | ↑ | H4 Cells | [27] |
| E2012 | ↓ | 33 | ↑ | CHO Cells | [25] |
| JNJ-40418677 | ↓ | 13 | ↑ | SH-SY5Y Cells | [25] |
| BMS-932,481 | ↓ | 8 | ↑ | CSF Aβ42 |[30] |
(Note: IC₅₀/EC₅₀ values can vary significantly based on the assay system and conditions used.)
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of γ-secretase. Below are protocols for common assays.
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the activity of isolated γ-secretase on a synthetic or purified substrate.
Objective: To quantify γ-secretase enzymatic activity and assess the potency of inhibitors in a cell-free environment.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing endogenous or overexpressed γ-secretase (e.g., HEK293T, CHO).
-
Harvest cells and homogenize in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Centrifuge to pellet nuclei and debris.
-
Perform ultracentrifugation of the supernatant to pellet the membrane fraction.
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO or digitonin).[17]
-
-
Enzyme Reaction:
-
Incubate the solubilized membrane preparation (containing the enzyme) with a purified substrate (e.g., recombinant C99-His tag) or a fluorogenic substrate.[17][29]
-
The reaction buffer should contain lipids like phosphatidylcholine to maintain enzyme stability.[17]
-
For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).[17]
-
-
Product Detection:
-
Stop the reaction (e.g., by snap freezing).[17]
-
Detect the cleavage products (Aβ peptides or AICD).
-
For Aβ: Use specific ELISAs (Enzyme-Linked Immunosorbent Assay) for Aβ40 and Aβ42 or use Western blotting with antibodies against Aβ.[17]
-
For AICD: Use Western blotting with an antibody against the C-terminus of APP.[31]
-
For Fluorogenic Substrates: Measure the increase in fluorescence using a plate reader.[29]
-
Cell-Based Aβ Production Assay
This assay measures the secretion of Aβ from cultured cells and is used to evaluate the efficacy of compounds in a more physiologically relevant setting.
Objective: To measure the effect of test compounds on the production and secretion of Aβ40 and Aβ42 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells that produce sufficient levels of Aβ (e.g., U2OS or CHO cells stably overexpressing human APP).[32]
-
Allow cells to adhere and grow to a desired confluency (e.g., 80-90%).
-
Replace the culture medium with fresh medium containing the test compound (GSI or GSM) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 24 hours).[32]
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
The supernatant now contains the secreted Aβ peptides.
-
Optionally, lyse the cells to analyze intracellular Aβ or APP fragments (C83/C99).
-
-
Aβ Quantification:
-
Use highly sensitive sandwich ELISA kits specific for Aβ40 and Aβ42 to quantify the peptide concentrations in the conditioned medium.
-
Follow the manufacturer's protocol for the ELISA, which typically involves incubating the sample on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP), and finally adding a substrate to produce a colorimetric or chemiluminescent signal.
-
Read the plate on a microplate reader and calculate concentrations based on a standard curve.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate to account for any differences in cell viability or number.
-
Plot the Aβ concentration against the compound concentration to determine the IC₅₀ (for GSIs) or EC₅₀ (for GSMs) and the Aβ42/Aβ40 ratio.
-
Challenges and Future Directions
Despite extensive research, targeting γ-secretase remains a significant challenge. The failure of GSIs in clinical trials highlighted the critical need for substrate selectivity.[26] The future of γ-secretase-targeted therapy for AD likely lies with GSMs or other novel approaches that can selectively reduce the production of toxic Aβ species without impairing the processing of other essential substrates like Notch.[25][27]
Key areas for future research include:
-
Structural Biology: High-resolution cryo-EM structures of γ-secretase in complex with different substrates, inhibitors, and modulators will continue to provide invaluable insights into its mechanism and aid in the rational design of new drugs.[9][16]
-
Substrate-Specific Modulation: Developing compounds that can specifically target the interaction of γ-secretase with APP, leaving Notch processing intact.
-
Biomarker Development: Identifying and validating biomarkers that can track the engagement of GSMs with their target in the CNS and predict clinical efficacy.
Conclusion
Gamma-secretase is a complex and fascinating enzyme that sits at the crossroads of Alzheimer's disease pathogenesis and essential cellular signaling. Its role in generating the Aβ peptide makes it an undeniable target for therapeutic intervention. While early attempts with direct inhibitors were unsuccessful due to mechanism-based toxicities, the development of gamma-secretase modulators has opened a new and promising therapeutic window. By selectively lowering the production of the most neurotoxic Aβ species, GSMs may offer a safe and effective strategy to alter the course of Alzheimer's disease. Continued in-depth research into the intricate biology of this enzyme is paramount for translating these promising preclinical findings into successful clinical therapies.
References
- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of the γ‑Secretase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Gamma secretase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The substrate repertoire of γ-secretase/presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Complex Regulation of gamma-Secretase: from Obligatory to Modulatory Subunits [frontiersin.org]
- 15. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzforum.org [alzforum.org]
- 17. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of gamma-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. innoprot.com [innoprot.com]
The Impact of MK-0752 on Cancer Stem Cell Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and therapeutic resistance.[1] A key signaling pathway implicated in the maintenance of CSCs is the Notch pathway.[2] Dysregulation of Notch signaling is associated with a variety of cancers, making it a compelling therapeutic target.[3][4] MK-0752 is a potent, orally bioavailable gamma-secretase inhibitor (GSI) that targets the Notch signaling pathway.[3][5] By inhibiting gamma-secretase, this compound prevents the cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD's translocation to the nucleus and subsequent activation of target genes are critical for CSC self-renewal and proliferation.[6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cancer stem cell renewal, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Model System | This compound Concentration/Dose | Key Findings | Reference(s) |
| Breast Cancer | Human Tumorgrafts (MC1, BCM-2147) | Not Specified | Reduced breast cancer stem cell (BCSC) population. | [6] |
| Breast Cancer | Patient-Derived Mammospheres | Not Specified | Suppression of breast cancer stem cells. | [7] |
| Glioblastoma | Glioblastoma Stem Cells (GSCs) | 25 μM | Decreased proliferation and self-renewal of GSCs; reduced the number of secondary neurospheres. | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC Xenografts | Not Specified | Monotherapy significantly blocked tumor growth in 5 of 9 xenografts. | [8] |
| HPV-Positive Head and Neck Squamous Cell Carcinoma | SCC154 Cell Line | IC50 | Induced apoptosis. | [9] |
Table 2: Clinical Trial Data for this compound
| Clinical Trial ID | Cancer Type | Phase | This compound Dose | Key Findings on CSCs and Efficacy | Reference(s) |
| NCT00645333 | Advanced or Metastatic Breast Cancer | I/II | 300, 450, 600, 800 mg (in combination with docetaxel) | Decrease in CD44+/CD24−, ALDH+, and mammosphere-forming efficiency (MSFE) in patient tumors. | [6][10] |
| Not Specified | Advanced Solid Tumors | I | 450 mg - 4200 mg (weekly) | Weekly dosing was well-tolerated and resulted in strong modulation of a Notch gene signature. | [4][8] |
| NCT01098344 | Pancreatic Ductal Adenocarcinoma (PDAC) | I | Up to 1800 mg (weekly, in combination with gemcitabine) | 13 patients achieved stable disease; 1 confirmed partial response. | [1][11] |
| Not Specified | Refractory CNS Malignancies (Pediatric) | I | 200 mg/m² starting dose | Recommended Phase II dose of 260 mg/m²/dose (3 days on, 4 days off). | [6][12] |
Table 3: In Vitro Inhibitory Concentrations of this compound
| Assay | Cell Line | IC50 | Reference(s) |
| Gamma-Secretase Inhibition | T-cell acute lymphatic leukemia cell lines | 6.2 μmol/L | [12] |
| Gamma-Secretase Inhibition (general) | Not Specified | ~50 nmol/L | [4][12] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: The Notch signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of MK-0752 in SH-SY5Y Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and mechanism of action of MK-0752, a gamma-secretase inhibitor, in the human neuroblastoma SH-SY5Y cell line. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in neurodegenerative diseases and oncology.
Quantitative Assessment of this compound Potency
This compound has been identified as a potent inhibitor of γ-secretase, a key enzyme in the processing of Amyloid Precursor Protein (APP) and the activation of Notch signaling. In the widely used SH-SY5Y neuroblastoma cell model, this compound demonstrates a significant, dose-dependent reduction in the production of Amyloid Beta 40 (Aβ40).
Table 1: In Vitro Potency of this compound in SH-SY5Y Cells
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | γ-secretase | Human SH-SY5Y | Aβ40 Reduction | IC50: 5 nM | [1][2][3] |
Mechanism of Action: Inhibition of γ-Secretase
This compound exerts its effects by inhibiting the activity of the γ-secretase complex, an intramembrane protease. This inhibition impacts two major signaling pathways:
-
Amyloid Precursor Protein (APP) Processing: By blocking γ-secretase, this compound prevents the cleavage of the APP C-terminal fragment (APP-CTF), a critical step in the generation of amyloid-beta (Aβ) peptides, including Aβ40 and Aβ42. This leads to a reduction in the secretion of these amyloidogenic peptides.
-
Notch Signaling Pathway: this compound also inhibits the cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to regulate the transcription of target genes, such as HES1. Inhibition of this process by this compound effectively blocks Notch signaling.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the in vitro potency of this compound in SH-SY5Y cells.
SH-SY5Y Cell Culture and Maintenance
-
Growth Medium: A 1:1 mixture of ATCC-formulated Minimum Essential Medium (MEM) and F12 medium is recommended. This should be supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Antibiotic/Antimycotic solution.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: When cells reach 60-80% confluency, they should be subcultured. This involves washing with 1x DPBS, followed by incubation with 0.05% Trypsin-EDTA for 5 minutes at 37°C. The trypsin is then inactivated with FBS-containing medium, and the cells are collected by centrifugation.
Aβ40 Reduction Assay (ELISA)
This protocol outlines the measurement of Aβ40 levels in the cell culture supernatant following treatment with this compound.
-
Cell Seeding: Seed SH-SY5Y cells in a 6-well plate and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) in fresh cell culture medium.
-
Supernatant Collection: After the desired incubation period (e.g., 16 hours), collect the cell culture medium.[4]
-
Centrifugation: Centrifuge the collected supernatant to pellet any detached cells or debris.
-
ELISA: Measure the concentration of Aβ40 in the cleared supernatant using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.
Notch Signaling Inhibition Assay (Western Blot for NICD)
This protocol describes the detection of the Notch Intracellular Domain (NICD) in cell lysates to assess the inhibitory effect of this compound on Notch signaling.
-
Cell Lysis:
-
After treatment with this compound, wash the SH-SY5Y cells with ice-cold PBS.
-
Lyse the cells using RIPA Lysis Buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate in a microfuge tube.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix the lysate with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the cleaved Notch1 Intracellular Domain (NICD).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
HES1 Gene Expression Analysis (qRT-PCR)
This protocol details the measurement of HES1 mRNA levels, a downstream target of Notch signaling, to confirm the inhibitory effect of this compound.
-
RNA Extraction: Following treatment with this compound, extract total RNA from SH-SY5Y cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers for HES1 and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Analyze the relative expression of HES1 mRNA, normalized to the reference gene, using the comparative Ct (ΔΔCt) method.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound potency in SH-SY5Y cells.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
Caption: Notch signaling pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with MK-0752
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound functions by blocking the cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD).[1][3] Consequently, the translocation of NICD to the nucleus and the subsequent activation of downstream target genes are inhibited.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the biological effects of this compound on cancer cells.
Mechanism of Action
This compound is a gamma-secretase inhibitor (GSI) that has demonstrated potential antineoplastic activity.[4] The primary mechanism of action involves the inhibition of the Notch signaling pathway. This pathway is crucial for cell-fate determination, proliferation, and survival.[4] In many cancers, the Notch pathway is overactivated. This compound inhibits the proteolytic cleavage of the Notch receptor by gamma-secretase. This cleavage is a prerequisite for the release of the Notch Intracellular Domain (NICD). The inhibition of NICD release prevents its translocation to the nucleus, where it would otherwise activate the transcription of target genes such as HES1.[5] By blocking this cascade, this compound can induce growth arrest and apoptosis in tumor cells that are dependent on the Notch signaling pathway.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity in various in vitro models.
| Parameter | Cell Line | Value | Reference |
| IC50 for Aβ40 reduction | Human SH-SY5Y | 5 nM | |
| IC50 for G0→G1 arrest | T-cell acute lymphatic leukemia | 6.2 µM | [6] |
| IC50 for Cytotoxicity | FaDu and Cal27 (HPV-negative HNSCC) | 33 µM | |
| IC50 for Cytotoxicity | SCC154 (HPV-positive HNSCC) | 25 µM | |
| Effective Concentration (decreased proliferation) | Glioblastoma Stem Cells (GSCs) | 25 µM |
Signaling Pathway Diagram
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a study on head and neck squamous cell carcinoma (HNSCC) cell lines.
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27, SCC154)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (56 µM in PBS)
-
96-well plates
-
Plate reader (for absorbance measurement)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The concentration range should be selected based on the expected IC50 value (e.g., 2.5-60 µM).
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the cells for 72 hours.
-
Remove the medium and add 100 µL of 56 µM resazurin solution to each well.
-
Incubate for 1.5 to 3 hours, depending on the cell line's metabolic activity.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase 3/7 Glo Assay)
This protocol measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials:
-
HNSCC cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and incubate for 24 hours.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis for Notch Pathway Inhibition
This protocol is a general guideline for assessing the levels of cleaved Notch1 (NICD1) and downstream targets.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Notch1 (NICD1)
-
Rabbit anti-HES1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NICD1, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control. A decrease in NICD1 and HES1 levels in this compound-treated samples would indicate successful target engagement.
-
References
- 1. Notch1 (C37C7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Oral Administration of MK-0752 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and oral administration of the gamma-secretase inhibitor MK-0752 to mice for preclinical research. The following protocols are based on established practices for formulating poorly water-soluble compounds for in vivo studies.
Physicochemical Properties and Dosing Information of this compound
A summary of the relevant physicochemical properties and established dosing for this compound is presented in Table 1. This information is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Weight | 442.9 g/mol | [1] |
| Solubility | DMSO: >10 mM | [2] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| Route of Administration | Oral (gavage) | [3] |
| Reported Mouse Dose | 100 mg/kg | [3] |
Table 1: Physicochemical and Dosing Data for this compound.
Experimental Protocols
Two primary methods are presented for the preparation of this compound for oral administration in mice: a suspension in methylcellulose and a solubilized formulation using a co-solvent system. The choice of formulation will depend on the specific experimental requirements.
Protocol 1: Preparation of this compound as a Methylcellulose Suspension (Recommended)
This is a widely used and well-tolerated method for administering insoluble compounds orally to mice.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Sterile beakers and graduated cylinders
-
Calibrated balance
-
Syringes and oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
Procedure:
-
Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80:
-
Heat approximately half of the final required volume of sterile water to 60-80°C on a heating plate.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously with a magnetic stirrer to ensure it is thoroughly wetted.
-
Remove the beaker from the heat and add the remaining volume of cold sterile water while continuing to stir.
-
Place the beaker on ice or in a cold water bath and continue to stir until the solution becomes clear and viscous. This may take 30-60 minutes.
-
Add Tween 80 to a final concentration of 0.2% (e.g., 0.2 mL for every 100 mL of methylcellulose solution) and mix thoroughly.
-
Store the vehicle at 2-8°C. It is recommended to prepare this fresh, but it can be stored for up to one week.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle for the number of animals to be dosed. Always prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
-
Example Calculation for a 100 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume:
-
Dose per mouse = 100 mg/kg * 0.025 kg = 2.5 mg
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of suspension = 2.5 mg / 0.25 mL = 10 mg/mL
-
-
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Add a small amount of the prepared methylcellulose vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted and avoids clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
-
Administration to Mice:
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee uniform distribution of this compound.
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
-
Administer the calculated volume of the this compound suspension via oral gavage using an appropriately sized gavage needle.
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Protocol 2: Preparation of this compound as a Solubilized Formulation
This protocol is an alternative for studies where a true solution is required. However, the use of co-solvents like DMSO should be minimized, especially for chronic studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 300 or PEG 400
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for preparation
-
Vortex mixer
-
Syringes and oral gavage needles
Procedure:
-
Preparation of Vehicle:
-
A commonly used vehicle composition for poorly soluble compounds is a mixture of DMSO, PEG, Tween 80, and saline. For oral administration in mice, it is crucial to keep the DMSO concentration low. A recommended starting formulation is:
-
5-10% DMSO
-
30-40% PEG 300/400
-
5% Tween 80
-
45-60% Saline or PBS
-
-
-
Preparation of this compound Solution:
-
Calculate the required amounts of this compound and each vehicle component.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the DMSO to the this compound powder and vortex until the compound is completely dissolved.
-
Add the PEG 300/400 and Tween 80 to the DMSO solution and vortex thoroughly.
-
Slowly add the saline or PBS dropwise while continuously vortexing to avoid precipitation of the compound.
-
Once all components are added, vortex the final solution to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the co-solvent concentration, if tolerated).
-
-
Administration to Mice:
-
Follow the same procedure for administration as described in Protocol 1 (steps 3.2 - 3.4).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the preparation and administration of this compound.
Caption: Workflow for preparing this compound suspension.
Caption: Workflow for preparing this compound solution.
Signaling Pathway Context
This compound is an inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Inhibition of gamma-secretase prevents the cleavage and subsequent activation of Notch receptors.
References
Application Notes: MK-0752 Phase I Clinical Trials in Solid Tumors
These application notes provide a detailed overview of the dosage, safety, and experimental protocols from Phase I clinical trials of MK-0752, a gamma-secretase inhibitor, in patients with advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Notch Signaling Inhibition
This compound is a potent, orally administered small molecule that inhibits the Notch signaling pathway.[1] Aberrant Notch signaling is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, and maintaining a population of tumor-initiating cells.[2][3] The pathway is activated when a Notch ligand binds to a Notch receptor, leading to two proteolytic cleavages. The second cleavage is performed by the γ-secretase enzyme complex. This releases the Notch Intracellular Domain (NICD), which then moves to the nucleus to activate the transcription of target genes like HES and MYC.[2][3] this compound specifically targets and inhibits γ-secretase, thereby preventing the release of NICD and blocking downstream signaling.[2][4]
Phase I Clinical Trial Protocols
A key open-label, dose-escalation Phase I study evaluated the safety, maximum-tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in 103 adult patients with advanced solid tumors.[2][5] The trial explored three different oral dosing schedules to establish a tolerable regimen with robust pathway inhibition.[2]
Patient Eligibility Criteria (General)
-
Inclusion: Patients with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy or for which no standard therapy exists. Adequate organ function (hematologic, renal, and hepatic) was typically required.
-
Exclusion: Patients with significant comorbidities that would interfere with the study drug's evaluation. Prior treatment with a gamma-secretase inhibitor.
Dosing Schedules and Escalation
This compound was administered orally in three distinct schedules.[2][6] Dose escalation followed a design based on the Simon et al. accelerated titration method for Schedule A and a standard 3+3 cohort design for Schedules B and C.[2]
-
Schedule A: Continuous once-daily dosing.
-
Schedule B: Intermittent dosing (3 days on, 4 days off) weekly.
-
Schedule C: Once-weekly dosing.
Toxicity Assessment
-
Definition of Dose-Limiting Toxicity (DLT): DLTs were defined as specific drug-related adverse events occurring within the first 28-day cycle, graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
-
Monitoring: Patients were monitored for adverse events throughout the study. The MTD was defined as the highest dose at which fewer than two of six patients experienced a DLT.[4]
Pharmacokinetic (PK) Analysis Protocol
-
Sample Collection: Plasma samples were collected at multiple time points pre- and post-dose on specified days (e.g., Day 1 and Day 28) to determine the drug's concentration over time.[7]
-
Analysis Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]
-
Parameters Calculated: Key PK parameters included Area Under the Curve (AUC), Maximum Plasma Concentration (Cmax), Time to Cmax (Tmax), and half-life (t1/2).[2][8]
Pharmacodynamic (PD) Analysis Protocol
-
Objective: To confirm that this compound was engaging its target (γ-secretase) and inhibiting the Notch pathway at the tested dose levels.
-
Method 1 (Hair Follicles): At higher dose levels, hair follicles were collected from patients. Gene expression analysis was performed to assess a gene signature associated with Notch inhibition.[2][5]
-
Method 2 (Peripheral Blood Mononuclear Cells - PBMCs): Blood samples were collected before and after treatment. PBMCs were isolated, and Western blot analysis was used to quantify the expression of cleaved NICD and downstream target proteins like HES1 and HES5.[9]
-
Method 3 (Tumor Biopsies): In some studies, tumor biopsies were obtained before and during treatment to assess changes in Notch activity via immunohistochemical analysis of NICD.[7]
Quantitative Data Summary
Table 1: this compound Dose Escalation and Patient Distribution
Data summarized from Krop et al., 2012.[2]
| Dosing Schedule | Dose Level (mg) | No. of Patients |
| A: Continuous Daily | 450 | 16 |
| 600 | 5 | |
| B: Intermittent (3/7 days) | 450 | 12 |
| 600 | 5 | |
| C: Once Weekly | 600 | 8 |
| 900 | 6 | |
| 1,200 | 8 | |
| 1,500 | 4 | |
| 1,800 | 15 | |
| 2,400 | 3 | |
| 3,200 | 17 | |
| 4,200 | 4 |
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)
| Dosing Schedule | MTD | Common Drug-Related Toxicities | DLTs Observed |
| A: Continuous Daily | 450 mg | Diarrhea, Nausea, Fatigue | Grade 3 diarrhea, nausea, constipation, abdominal cramping (at 600 mg)[7] |
| B: Intermittent (3/7 days) | 450 mg | Diarrhea, Nausea, Vomiting, Fatigue | Grade 2/3 fatigue requiring dose reduction[7] |
| C: Once Weekly | 3,200 mg | Diarrhea, Nausea, Vomiting, Fatigue | Generally well-tolerated; toxicities were less frequent and severe[2][4] |
Note: The toxicity profile was found to be schedule-dependent, with continuous dosing being the least tolerated. Weekly dosing was selected as the preferred schedule for further development.[2][10]
Table 3: Pharmacokinetic (PK) Parameters of this compound (Day 1)
Data from Krop et al., 2012 and Deangelo et al., 2006.[2][7]
| Dosing Schedule | Dose (mg) | Cmax (µM) | Tmax (hr) | AUC0–24hr (µM·hr) | Half-life (t1/2) |
| Continuous Daily | 450 | 72 | 3 | 1036 | ~15 hours |
| 600 | 61 | 7 | 1065 | ~15 hours | |
| Once Weekly | 600 | 38.3 | 4.1 | 584 | ~15 hours |
| 1,800 | 84.1 | 5.0 | 1140 | ~15 hours | |
| 3,200 | 111 | 4.0 | 1600 | ~15 hours |
Key Observation: Exposure (AUC and Cmax) increased in a less than dose-proportional manner. The half-life was approximately 15 hours across schedules.[2][5]
Summary and Conclusion
Phase I trials of this compound demonstrated that its toxicity is highly schedule-dependent.[2] Continuous daily and intermittent (3 days on/4 days off) schedules were associated with significant gastrointestinal and fatigue-related toxicities at lower doses.[7] The once-weekly dosing schedule was found to be the most tolerable, allowing for significant dose escalation.[2][4]
Pharmacodynamic studies confirmed target engagement, with significant inhibition of the Notch signaling pathway observed at weekly doses of 1,800 mg and higher.[2][5] Based on the overall safety, PK, and PD profile, a once-weekly dose of 1,800 mg was often the recommended Phase II dose (RP2D) for single-agent studies and in combination therapies, such as with gemcitabine.[4] These foundational studies provided a clear path for the further clinical development of this compound, emphasizing a weekly administration schedule to maximize therapeutic index.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay with MK-0752 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] Aberrant Notch signaling is implicated in the pathogenesis of various cancers by promoting cell proliferation, survival, and inhibiting apoptosis.[3][4] this compound blocks the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate downstream target genes.[5] This inhibition of the Notch pathway can lead to growth arrest and apoptosis in tumor cells where this pathway is overactivated.[3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[6]
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to assess cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Observations | Reference |
| SCC154 | HPV-positive Head and Neck Squamous Cell Carcinoma | Cytotoxicity Assay | 25 | Strongest cytotoxic effects observed in the HPV-positive cell line. Induced apoptosis. | [8] |
| Cal27 | HPV-negative Head and Neck Squamous Cell Carcinoma | Cytotoxicity Assay | 33 | Significant antiproliferative effects. | [8] |
| FaDu | HPV-negative Head and Neck Squamous Cell Carcinoma | Cytotoxicity Assay | 33 | Significant antiproliferative effects. | [8] |
| SK-UT-1B | Uterine Leiomyosarcoma | MTT Assay | Dose-dependent decrease | Decreased cell viability with increasing doses. | [9] |
| SK-LMS-1 | Uterine Leiomyosarcoma | MTT Assay | Dose-dependent decrease | Decreased cell viability with increasing doses. | [9] |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HNSCC, uLMS cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Formazan solubilization solution (e.g., 100% DMSO, or isopropanol with 0.04 N HCl)[10]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
This compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a wide range of concentrations in initial experiments to determine the IC50 value.
-
After the 24-hour incubation period for cell attachment, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells with fresh medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9][12]
MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[11]
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the formazan solubilization solution (e.g., DMSO) to each well.[12]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
References
- 1. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Treatment of Uterine Leiomyosarcoma with Gamma Secretase Inhibitor this compound and Chemotherapeutic Agents Decreases Cellular Invasion and Increases Apoptosis [mdpi.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for MK-0752 Administration in Rhesus Monkey CNS Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MK-0752, a gamma-secretase inhibitor, in rhesus monkey central nervous system (CNS) studies. The protocols outlined below are based on established methodologies and aim to guide researchers in designing and executing similar preclinical investigations.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rhesus monkeys from available CNS studies.
Table 1: Pharmacokinetics of this compound in Rhesus Monkey Plasma and Cerebrospinal Fluid (CSF)
| Dose (mg/kg, oral) | Matrix | Cmax (ng/mL) | Tmax (hours) | AUC (ng*h/mL) |
| 60 | Plasma | ~1500 | 2 | Not Reported |
| 240 | Plasma | ~6000 | 2 | Not Reported |
| 60 | CSF | ~50 | 2 | Not Reported |
| 240 | CSF | ~200 | 2 | Not Reported |
Data extracted from a study utilizing a three-way crossover design in healthy male cisterna magna ported (CMP) rhesus monkeys. Concentrations are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
Animal Model: Cisterna Magna Ported (CMP) Rhesus Monkey
The cisterna magna ported (CMP) rhesus monkey model is a specialized surgical preparation that allows for chronic, repeated, and stress-free collection of cerebrospinal fluid (CSF) from conscious animals. This model is crucial for CNS pharmacokinetic and pharmacodynamic studies.
Surgical Protocol Overview:
-
Animal Preparation: Healthy, adult rhesus monkeys (Macaca mulatta) are selected. Prior to surgery, animals are acclimated to the laboratory environment and handling procedures.
-
Anesthesia: Animals are anesthetized using a standard protocol, which may include ketamine induction followed by isoflurane maintenance.
-
Surgical Implantation: Aseptic surgical techniques are employed. A small incision is made at the base of the skull to expose the atlanto-occipital membrane. A sterile catheter is carefully inserted into the cisterna magna.
-
Port Placement: The catheter is tunneled subcutaneously to a port, typically placed on the back between the scapulae. This port allows for easy and repeated access to the CSF.
-
Post-Operative Care: Animals receive appropriate analgesic and antibiotic treatment post-surgery and are closely monitored for recovery. The port is flushed regularly to maintain patency.
Drug Administration Protocol: Oral Gavage
Oral administration is a common route for this compound in preclinical studies.
Protocol:
-
Drug Formulation: this compound is typically formulated as a suspension in a suitable vehicle, such as 0.5% methylcellulose in water. The concentration is adjusted to achieve the desired dose in a manageable volume.
-
Animal Preparation: Animals are fasted overnight prior to dosing to ensure consistent absorption.
-
Dosing Procedure: The conscious monkey is gently restrained. A gavage tube of appropriate size is measured from the tip of the nose to the last rib to estimate the distance to the stomach. The tube is lubricated and carefully passed through the esophagus into the stomach.
-
Administration: The calculated volume of the this compound suspension is administered through the gavage tube, followed by a small volume of water to flush the tube and ensure the entire dose is delivered.
-
Post-Administration Monitoring: The animal is observed for any signs of discomfort or adverse reactions.
Sample Collection and Processing
Blood Sampling:
-
Blood samples are collected from a peripheral vein (e.g., saphenous) at predetermined time points post-dose.
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
CSF Sampling:
-
CSF is collected from the cisterna magna port of conscious, restrained monkeys at specified time points.
-
The port is accessed using a sterile non-coring needle.
-
A small volume of CSF is withdrawn and immediately placed on dry ice, then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.
Method Overview:
-
Sample Preparation: Plasma or CSF samples are thawed. An internal standard is added, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then separated for analysis.
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A C18 reverse-phase column is typically used to separate this compound from other matrix components. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in the corresponding matrix (plasma or CSF). The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway
Application Notes and Protocols: Pharmacokinetic Analysis of MK-0752 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway has been implicated in the pathogenesis of various malignancies, making this compound a compound of interest in oncological research.[1][4][5] This document provides a detailed overview of the pharmacokinetic analysis of this compound in human plasma, including established analytical methodologies and a summary of pharmacokinetic parameters observed in clinical studies.
Mechanism of Action: Inhibition of Notch Signaling
This compound exerts its therapeutic effect by inhibiting γ-secretase, a key enzyme in the Notch signaling cascade.[4][6] The binding of a ligand to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[3][5] The released NICD then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][6] By inhibiting γ-secretase, this compound prevents the release of NICD, thereby downregulating Notch signaling.[3][6]
Figure 1: Simplified diagram of the Notch signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in several clinical trials across different dosing schedules. A summary of key pharmacokinetic parameters from these studies is presented below.
Table 1: Summary of Mean Pharmacokinetic Parameters of this compound in Adults on Day 1
| Dose | AUC₀₋₂₄hr (μM·hr) | Cₘₐₓ (μM) | C₂₄hr (μM) | tₘₐₓ (hr) | Reference |
| 450 mg (daily) | 1036 | 72 | 25 | 3 | [4] |
| 600 mg (daily) | 1065 | 61 | 32 | 7 | [4] |
Table 2: Summary of Mean Pharmacokinetic Parameters of this compound in Leukemia Patients on Day 1
| Dose (mg/m²) | AUC₀₋₂₄hr (μM·hr) | Cₘₐₓ (μM) | C₂₄hr (μM) | tₘₐₓ (hr) | Reference |
| 150 | 723 | 55 | 18 | 1 | [7] |
| 225 | 754 | 40 | 28 | 8 | [7] |
| 300 | 1592 | 121 | 59 | 9 | [7] |
In a study involving pediatric patients with recurrent CNS malignancies, population pharmacokinetic values were determined.[8] The apparent oral clearance was 0.444 L/h/m², the apparent volume of distribution was 7.36 L/m², and the absorption rate constant (ka) was 0.358 hr⁻¹.[8] The half-life of this compound has been reported to be approximately 15 hours.[2][9]
Experimental Protocol: Quantification of this compound in Human Plasma by HTLC-ESI-MS/MS
This protocol is based on a validated high-turbulence liquid chromatography-electrospray ionization-tandem mass spectrometry (HTLC-ESI-MS/MS) method for the rapid and precise quantification of this compound in human plasma.[10][11]
Materials and Reagents
-
This compound (>99% purity)[10]
-
Internal Standard (ISTD): An analog of this compound[10]
-
Blank human plasma[10]
-
Acetonitrile (ACN), HPLC grade[10]
-
Methanol, HPLC grade[10]
-
Formic acid, analytical grade[10]
-
Water, HPLC grade
Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Prepare by dissolving this compound and the ISTD in 80% methanol in water.[10] Sonicate the ISTD solution to ensure complete dissolution.[10] Store stock solutions at -80°C.[10]
-
Working Solutions: Prepare by diluting the stock solutions with 80% methanol in water to the desired concentrations.[10]
Sample Preparation
-
To a 1.5 mL centrifuge tube, add 100 µL of human plasma (blank, calibration standard, or patient sample).[10]
-
Add 5 µL of the 60 µg/mL ISTD working solution.[10]
-
Vortex for 15 seconds.[10]
-
Add 200 µL of ACN with 0.1% formic acid.[10]
-
Vortex thoroughly.[10]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
-
Transfer 150 µL of the supernatant to an autosampler vial.[10]
-
Inject 10 µL onto the HTLC-ESI-MS/MS system.[10]
Figure 2: Workflow for the preparation of human plasma samples for this compound analysis.
HTLC-ESI-MS/MS Conditions
-
Online Extraction Column: Cohesive Cyclone MAX (0.5×50 mm, > 30 μm)[10][11]
-
Analytical Column: Phenomenex Gemini 3μ C18 110A (50×2.0 mm) at 50°C[10][11]
-
Mass Spectrometer: API-3000 LC–MS/MS System or equivalent[10][11]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[10][11]
-
Monitored Ion Transitions:
Method Validation Parameters
The described method was validated with the following performance characteristics:[10][11]
Conclusion
The provided information offers a comprehensive guide for the pharmacokinetic analysis of this compound in human plasma. The detailed experimental protocol for the HTLC-ESI-MS/MS method, along with the summarized quantitative data from clinical trials, serves as a valuable resource for researchers and professionals in the field of drug development. The high-throughput and sensitive nature of the analytical method makes it suitable for application in clinical pharmacokinetic studies.[10]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the γ-secretase inhibitor this compound in human plasma by online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the gamma-secretase inhibitor this compound in human plasma by online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-0752 dose-limiting toxicities in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) observed in clinical trials of MK-0752, a gamma-secretase inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) associated with this compound?
A1: Across various clinical trials, the most frequently reported DLTs for this compound are gastrointestinal and constitutional symptoms. These include diarrhea, nausea, vomiting, constipation, and fatigue.[1][2][3] The toxicity profile of this compound has been found to be dependent on the dosing schedule.[2][3]
Q2: At what doses have DLTs for this compound been observed?
A2: DLTs have been observed at different doses depending on the patient population and the dosing regimen. For instance, in a phase I study in adults with advanced solid tumors, DLTs including grade 3 diarrhea, constipation, nausea, and abdominal cramping were noted at a continuous daily dose of 600 mg.[4] In a study involving children with refractory CNS malignancies, the maximum-tolerated dose (MTD) was determined to be 260 mg/m²/dose when administered for 3 consecutive days every 7 days.[1]
Q3: Have there been any hematological or liver-related DLTs reported for this compound?
A3: Yes, there have been reports of hematological and liver-related toxicities, although they appear to be less common than gastrointestinal side effects. Non-dose-limiting grade 3 toxicities have included hypokalemia and lymphopenia.[1] In some instances, elevated liver transaminases have also been observed.[4] The definition of DLT in some trials included grade 4 neutropenia or thrombocytopenia, grade 3 neutropenia with fever, and grade 3 elevated transaminases lasting for a week or more.[5]
Troubleshooting Guide
Issue: Unexpectedly high levels of gastrointestinal toxicity in an in vivo animal study.
Troubleshooting Steps:
-
Review Dosing Schedule: The toxicity of this compound is highly schedule-dependent.[2][3] Continuous daily dosing has been associated with more significant toxicity.[4] Consider switching to an intermittent schedule, such as 3 days on, 4 days off, which has been better tolerated in some clinical trials.[1]
-
Dose Reduction: If toxicity persists, a dose reduction may be necessary. In clinical trials, this compound doses were reduced for recurrent grade 2 or any grade 3 or 4 nonhematologic toxicities.[6]
-
Supportive Care: Ensure adequate supportive care is provided to the animals, including hydration and anti-diarrheal agents, as was standard practice in clinical trials.[5]
Issue: Difficulty in determining the maximum tolerated dose (MTD) in a preclinical model.
Troubleshooting Steps:
-
Dose Escalation Design: Employ a structured dose-escalation design. A common approach in early clinical trials was an accelerated titration design, followed by cohort expansions at doses where toxicity was observed.[5] A modified continual reassessment method (CRM) has also been used to estimate the MTD.[1]
-
Define DLTs Clearly: Establish clear criteria for what constitutes a DLT in your animal model, referencing the definitions used in clinical trials. These typically include specific grades of nonhematologic and hematologic toxicities.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Correlate drug exposure with toxicity. Pharmacokinetic analysis can reveal if toxicity is associated with higher plasma concentrations (Cmax) or overall exposure (AUC).[1][2]
Quantitative Data Summary
Table 1: Summary of Dose-Limiting Toxicities for this compound in a Phase I Study in Adults with Advanced Solid Tumors
| Dosing Schedule | Dose Level | Number of Patients | DLTs Observed |
| Continuous Once-Daily | 450 mg | 2 | - |
| Continuous Once-Daily | 600 mg | 5 | Grade 3 diarrhea, constipation, nausea, abdominal cramping |
| Intermittent (3 of 7 days) | 450 mg | 17 | - |
| Intermittent (3 of 7 days) | 600 mg | - | - |
| Once per Week | 600 - 4200 mg | 65 | Generally well-tolerated |
Data sourced from a phase I study in adult patients with advanced solid tumors.[2][3]
Table 2: Dose Escalation and MTD in a Phase I Trial of this compound in Children with Refractory CNS Malignancies
| Dose Level (mg/m²/dose) | Number of Patients | DLTs Observed |
| 200 | 2+ | - |
| 260 | - | Recommended Phase II Dose |
| 450 | - | MTD in adults on a similar schedule |
Dosage was administered once daily for 3 consecutive days every 7 days.[1]
Experimental Protocols
Protocol 1: Assessment of Notch Signaling Inhibition
This protocol outlines the methodology used to confirm the on-target effect of this compound by assessing the inhibition of the Notch signaling pathway.
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from subjects before and at specified time points (e.g., 8 and 24 hours) after this compound administration.[1]
-
Protein Extraction: Isolate total protein from the collected PBMCs using standard lysis buffers.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the cleaved NOTCH1 intracellular domain (NICD1) and downstream targets such as HES1 and HES5.[1]
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and correlate the changes in NICD1, HES1, and HES5 expression with the systemic exposure to this compound (Cmax and AUC).[1]
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol describes the procedure for determining the plasma concentration of this compound.
-
Sample Collection: Collect plasma samples at multiple time points following the oral administration of this compound.
-
Sample Preparation: Prepare the plasma samples for analysis.
-
LC-MS/MS Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the observed data.[1]
-
Fit a one-compartment model to the plasma concentration-time data using nonlinear mixed-effects modeling software.[1]
-
Calculate the area under the plasma concentration-time curve (AUC) from zero to infinity using the log-linear trapezoidal method.[1]
-
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: A generalized workflow for a Phase I clinical trial of this compound.
References
- 1. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Diarrhea as a Side Effect of MK-0752
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing diarrhea, a common side effect associated with the gamma-secretase inhibitor, MK-0752.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Question | Answer |
| What is the likely cause of diarrhea observed in my animal models treated with this compound? | Diarrhea is a known and expected on-target toxicity of this compound.[1][2] this compound inhibits gamma-secretase, which in turn blocks the Notch signaling pathway.[1] This pathway is crucial for maintaining the homeostasis of the intestinal epithelium.[3] Inhibition of Notch signaling leads to an increase in the number of secretory goblet cells in the gut, resulting in hypercrinia and subsequent diarrhea. |
| How can I grade the severity of diarrhea in my animal models? | The severity of diarrhea can be graded using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE). This system grades diarrhea from 1 (mild) to 5 (death). For preclinical studies, you can adapt the CTCAE criteria by monitoring stool consistency, frequency, and the presence of associated symptoms like weight loss or dehydration. |
| My animal models are experiencing severe diarrhea and weight loss. What immediate actions should I take? | For severe diarrhea, it is crucial to provide supportive care to prevent dehydration and maintain electrolyte balance. This includes providing hydration with subcutaneous or intravenous fluids as needed. Consider dose reduction or temporary discontinuation of this compound to allow for recovery. Consult with a veterinarian for appropriate supportive care measures. |
| Are there any pharmacological interventions I can use to manage this compound-induced diarrhea in my experimental models? | Standard anti-diarrheal agents like loperamide can be considered. However, the efficacy of such agents for gamma-secretase inhibitor-induced diarrhea may vary. It is important to first consult with a veterinarian to determine the appropriate dosage and to ensure there are no contraindications for your specific animal model. |
| How does the dosing schedule of this compound impact the severity of diarrhea? | Clinical data suggests that the toxicity of this compound, including diarrhea, is schedule-dependent.[1][3] Weekly dosing has been found to be generally better tolerated than continuous daily or intermittent (3 days on/4 days off) schedules.[1] Experimenting with different dosing schedules in your preclinical models may help mitigate the severity of diarrhea while maintaining the desired therapeutic effect. |
Frequently Asked Questions (FAQs)
This section addresses general questions about this compound and diarrhea.
| Question | Answer |
| What is this compound and how does it work? | This compound is an investigational, orally bioavailable, small molecule inhibitor of gamma-secretase.[1] Gamma-secretase is a key enzyme in the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.[3] By inhibiting gamma-secretase, this compound prevents the activation of Notch signaling. |
| Why is diarrhea a common side effect of this compound? | The Notch signaling pathway plays a critical role in maintaining the balance of different cell types in the intestinal lining. Inhibition of this pathway by this compound disrupts this balance, leading to an overproduction of mucus-secreting goblet cells. This change in the intestinal lining results in increased fluid secretion and diarrhea. |
| What is the incidence of diarrhea in subjects treated with this compound? | Diarrhea is one of the most common adverse events reported in clinical trials of this compound.[1] The incidence and severity of diarrhea are generally dose- and schedule-dependent.[1][3] |
| Can diarrhea as a side effect be predictive of this compound's therapeutic efficacy? | While diarrhea is an on-target effect of this compound, its presence or severity is not necessarily a direct predictor of anti-tumor efficacy. Efficacy is dependent on various factors including the specific cancer type, the presence of Notch pathway mutations, and the overall treatment regimen. |
| What are the long-term consequences of managing diarrhea during this compound treatment? | Effective management of diarrhea is crucial for maintaining the subject's health and allowing for continuous treatment with this compound at the intended dose. Uncontrolled diarrhea can lead to dehydration, electrolyte imbalances, malnutrition, and may necessitate dose reductions or treatment interruptions, potentially compromising the therapeutic outcome. |
Data Presentation
Table 1: Incidence of Diarrhea in Clinical Trials of this compound
| Dosing Schedule | Dose Level | Number of Patients | Incidence of Diarrhea (All Grades) | Incidence of Grade 3/4 Diarrhea | Clinical Trial Identifier |
| Continuous Once-Daily | 450 mg | 21 | Common | Dose-limiting toxicity | NCT00106147[1] |
| 600 mg | Common | Dose-limiting toxicity | NCT00106147[1] | ||
| Intermittent (3 of 7 days) | 450 mg | 17 | Common | Dose-limiting toxicity | NCT00106147[1] |
| 600 mg | Common | Dose-limiting toxicity | NCT00106147[1] | ||
| Once Weekly | 600 mg - 4200 mg | 65 | Common | Generally well-tolerated | NCT00106147[1] |
| Once Weekly (in combination with gemcitabine) | 1800 mg | 42 | 48% | Not specified as dose-limiting | NCT01098344[3] |
| 2400 mg | Common | Not specified as dose-limiting | NCT01098344[3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
This protocol outlines a general procedure for monitoring gastrointestinal toxicity in mice treated with this compound.
1. Animal Model:
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Use an appropriate mouse strain for your cancer model.
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House animals in a controlled environment with free access to food and water.
2. This compound Administration:
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Prepare this compound formulation as per your experimental requirements (e.g., in a suitable vehicle for oral gavage).
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Administer this compound according to the desired dose and schedule. Include a vehicle control group.
3. Monitoring:
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Daily Observations:
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Record body weight.
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Assess general health and behavior (activity level, posture, grooming).
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Visually inspect feces for consistency (formed, soft, liquid) and presence of blood. A fecal scoring system can be implemented.
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Weekly Monitoring:
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Measure food and water intake.
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4. Endpoint Analysis:
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At the end of the study, euthanize the animals.
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Gross Pathology:
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Examine the entire gastrointestinal tract for any abnormalities (e.g., inflammation, ulceration, changes in length).
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Histopathology:
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Collect sections of the small and large intestine.
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Fix in 10% neutral buffered formalin and embed in paraffin.
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Prepare slides and stain with Hematoxylin and Eosin (H&E).
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A pathologist should evaluate the slides for changes in villus length, crypt depth, inflammatory cell infiltration, and goblet cell number.
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Protocol 2: Intestinal Organoid Culture for Toxicity Testing
This protocol provides a basic framework for using intestinal organoids to assess the direct effects of this compound on the intestinal epithelium.
1. Organoid Culture:
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Establish and maintain murine or human intestinal organoids according to standard protocols.[4][5]
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Culture organoids in a basement membrane matrix (e.g., Matrigel) with appropriate growth media.[4][5][6]
2. This compound Treatment:
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Plate organoids in a 96-well format.
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Once organoids have formed, treat with a range of this compound concentrations. Include a vehicle control.
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Culture for a defined period (e.g., 48-72 hours).
3. Viability and Morphology Assessment:
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Brightfield Microscopy:
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Image organoids daily to monitor for morphological changes (e.g., size, budding, signs of cell death).
-
-
Cell Viability Assay:
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At the end of the treatment period, perform a cell viability assay (e.g., CellTiter-Glo® 3D) to quantify the cytotoxic effects of this compound.[4]
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4. Gene Expression Analysis (Optional):
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Lyse organoids and extract RNA.
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Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in intestinal cell differentiation and Notch signaling (e.g., Hes1, Atoh1, Muc2).
Mandatory Visualization
Caption: Mechanism of this compound-induced Notch signaling inhibition.
Caption: Workflow for assessing and managing this compound-induced diarrhea.
References
- 1. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Preparation and Cultivation of Colonic and Small Intestinal Murine Organoids Including Analysis of Gene Expression and Organoid Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Compound Toxicity on Intestinal Organoids using Imaging [moleculardevices.com]
Optimizing MK-0752 dosing schedule for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MK-0752 in preclinical research. This guide focuses on optimizing dosing schedules to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that functions as a γ-secretase inhibitor.[1][2] Gamma-secretase is a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).[3] By inhibiting γ-secretase, this compound prevents the cleavage and subsequent release of the Notch intracellular domain (NICD).[4] The NICD normally translocates to the nucleus to activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5][6] Therefore, this compound effectively blocks Notch signaling.[7][5]
Q2: What are the common toxicities observed with this compound in clinical trials?
A2: The toxicity profile of this compound is dependent on the dosing schedule.[2][8] The most frequently reported drug-related toxicities across various clinical trials include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as fatigue.[1][8] In some studies, dose-limiting toxicities have included elevated liver transaminases (ALT and AST), hypokalemia, and fatigue.[9][10]
Q3: What dosing schedules for this compound have been evaluated in clinical trials?
A3: Clinical trials have explored several dosing schedules for this compound, including:
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Continuous once-daily dosing: This schedule was associated with significant toxicity, particularly fatigue, at doses of 450 mg/day.[4]
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Intermittent dosing (3 days on, 4 days off): This schedule has been tested in both adult and pediatric populations. In adults, the maximum tolerated dose (MTD) was 450 mg/day, with a recommended dose of 350 mg/day due to fatigue with extended administration.[9] In children with recurrent CNS malignancies, the recommended phase II dose was 260 mg/m²/dose once daily on this schedule.[9][11]
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Once-weekly dosing: This schedule was generally better tolerated.[1][8] Doses up to 4,200 mg weekly have been administered, with significant inhibition of Notch signaling observed at doses of 1,800 mg and higher.[1][8]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[12] For cell culture experiments, a stock solution in DMSO is commonly prepared. The solubility in DMSO is reported to be ≥ 100 mg/mL.[1] It is recommended to warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[5] For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: What is a typical effective concentration of this compound in vitro?
A5: The effective concentration of this compound in vitro can vary depending on the cell line and the duration of treatment. It has an IC50 of 5 nM for the reduction of Aβ40 production in human SH-SY5Y cells.[4] In T-cell acute lymphatic leukemia cell lines, an IC50 of 6.2 µmol/L was reported for inducing G0/G1 arrest.[11] For cytotoxicity in head and neck squamous cell carcinoma cell lines, concentrations in the range of 2.5–60 μM have been used.[7] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot for Notch pathway proteins. | 1. Non-specific antibody binding.2. Insufficient washing.3. Blocking buffer is not optimal. | 1. Use a blocking buffer with 5% non-fat dry milk or BSA.2. Increase the number and duration of washes.3. Titrate the primary and secondary antibody concentrations.4. Ensure the use of a validated antibody for your application. |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Fluctuation in incubator conditions (temperature, CO2).4. This compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Regularly calibrate and monitor incubator conditions.4. Visually inspect the media for any precipitation after adding this compound. If precipitation occurs, prepare a fresh, lower concentration dilution. |
| Difficulty in forming mammospheres/spheroids. | 1. Sub-optimal cell density.2. Adherent cells in low-attachment plates.3. Cell line not suitable for spheroid formation. | 1. Optimize the cell seeding density for your specific cell line.2. Ensure the use of ultra-low attachment plates.3. Not all cell lines are capable of forming spheroids; consider using a cell line known to form spheroids as a positive control. |
| Observed in vitro toxicity is higher than expected. | 1. High concentration of DMSO in the final culture medium.2. Extended incubation time.3. Cell line is particularly sensitive to Notch inhibition. | 1. Ensure the final DMSO concentration is below 0.1%.2. Perform a time-course experiment to determine the optimal incubation period.3. Consider using a lower dose range in your experiments. |
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Toxicities in Clinical Trials
| Dosing Schedule | Population | Dose Range | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Toxicities | Reference(s) |
| Continuous Once-Daily | Adult | 450 - 600 mg | Not established due to toxicity | Fatigue, Diarrhea, Nausea, Constipation | [4][8] |
| 3 Days On / 4 Days Off | Adult | 450 - 600 mg | MTD: 450 mg/day, Recommended: 350 mg/day | Diarrhea, Nausea, Vomiting, Constipation, Fatigue | [9] |
| 3 Days On / 4 Days Off | Pediatric (CNS Malignancies) | 200 - 260 mg/m² | RP2D: 260 mg/m²/dose | Grade 3 ALT/AST elevation, Hypokalemia, Lymphopenia | [9] |
| Once-Weekly | Adult | 600 - 4,200 mg | Not explicitly defined, well-tolerated up to 4,200 mg | Diarrhea, Nausea, Vomiting, Fatigue | [1][8] |
| Once-Weekly | Pediatric (CNS Malignancies) | 1,000 - 1,400 mg/m² | Not reached at tested doses | Fatigue, Lymphopenia, Neutropenia, Anemia | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
This protocol is adapted from a study on head and neck squamous cell carcinoma cell lines.[7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 2.5 µM to 60 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Staining: Remove the treatment medium and add 100 µL of a 56 µM resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1.5 to 3 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 600 nm, using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for Notch1 Intracellular Domain (NICD)
This is a general protocol and may require optimization for specific antibodies and cell lysates.
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved Notch1 (NICD) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Mammosphere Formation Assay
This protocol is a generalized procedure based on established methods.[8][9]
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension using trypsin and subsequent mechanical dissociation (e.g., passing through a small gauge needle).
-
Cell Seeding: Plate the single-cell suspension in ultra-low attachment 6-well plates at a low density (e.g., 500 to 5,000 cells/mL) in a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add this compound at the desired concentrations to the culture medium at the time of seeding.
-
Incubation: Incubate the plates for 5-10 days at 37°C and 5% CO2 without disturbing them.
-
Mammosphere Counting: Count the number of mammospheres (typically defined as spheres >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the mammosphere forming efficiency (MFE) using the formula: (Number of mammospheres counted / Number of cells seeded) x 100%.
Mandatory Visualizations
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: A logical workflow for optimizing this compound dosage in preclinical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Notch Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
Technical Support Center: MK-0752 in Pediatric CNS Malignancies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor MK-0752 in the context of pediatric central nervous system (CNS) malignancies.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of this compound in pediatric patients with CNS malignancies?
A1: The MTD of this compound in this patient population depends on the dosing schedule. Two key phase I trials have established the following:
-
For a daily dosing schedule of 3 consecutive days on, followed by 4 days off , the recommended phase II dose is 260 mg/m²/dose once daily [1][2][3].
-
For a once weekly dosing schedule , an MTD was not formally determined; however, the highest dose tested, 1,400 mg/m² , was well-tolerated[4][5].
Q2: What are the common dose-limiting toxicities (DLTs) observed with this compound in this population?
A2: The observed DLTs vary with the dosing regimen:
-
Daily (3 days on/4 days off) at 260 mg/m²/dose: The primary DLTs were Grade 3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][3].
-
Weekly at 1,000 mg/m²/dose: One instance of Grade 3 fatigue was reported as a DLT[4][5][6]. No DLTs were observed at the 1,400 mg/m²/week dose level[4][5][6].
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent, orally active small molecule that functions as a gamma-secretase inhibitor[7][8]. By inhibiting gamma-secretase, it prevents the cleavage of the Notch receptor, which in turn downregulates the Notch signaling pathway[7][8][9]. This pathway is crucial for cell proliferation, survival, and differentiation, and its overactivation is implicated in several pediatric brain tumors[4][7].
Q4: Are there any known non-dose-limiting toxicities to be aware of?
A4: Yes, non-dose-limiting Grade 3 toxicities have been reported and include hypokalemia, lymphopenia, neutropenia, and anemia[1][4][5][6]. Unlike studies in adults, significant gastrointestinal toxicity, such as diarrhea, was not a prominent dose-limiting issue in the pediatric weekly dosing trial[4].
Troubleshooting Guide
Issue: Unexpectedly high levels of liver enzyme elevation are observed at the recommended daily dose.
Troubleshooting Steps:
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Confirm Dosing and Schedule: Verify that the patient is receiving 260 mg/m²/dose for 3 consecutive days followed by a 4-day break. Dosing errors are a common source of toxicity.
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Assess for Concomitant Medications: Review the patient's current medications for any drugs known to cause hepatotoxicity that could be exacerbating the effect of this compound.
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Monitor Liver Function Tests (LFTs) Closely: Increase the frequency of LFT monitoring to track the trend of ALT and AST levels.
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Consider Dose Reduction or Interruption: If Grade 3 or higher elevations persist, consider interrupting the treatment until levels return to baseline or a lower grade, and then re-initiate at a reduced dose.
Issue: Patient experiences significant fatigue on the weekly dosing schedule.
Troubleshooting Steps:
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Rule out Other Causes: Investigate other potential causes of fatigue, such as disease progression, concurrent illnesses, or other medications.
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Evaluate Timing of Administration: Consider if the timing of drug administration (e.g., morning vs. evening) impacts the severity of fatigue.
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Supportive Care: Implement supportive care measures to manage fatigue, such as ensuring adequate hydration and nutrition, and encouraging appropriate rest.
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Dose Modification: If fatigue is determined to be a DLT (Grade 3 or higher) and significantly impacts the patient's quality of life, a dose reduction may be warranted.
Quantitative Data Summary
Table 1: Maximum Tolerated Dose and Dose-Limiting Toxicities of this compound
| Dosing Schedule | Starting Dose (mg/m²) | MTD/Recommended Phase II Dose (mg/m²) | Dose-Limiting Toxicities (DLTs) |
| Daily (3 days on / 4 days off) | 200 | 260 | Grade 3 ALT and AST elevation[1][3] |
| Weekly | 1,000 | Not Determined (1,400 tested) | Grade 3 Fatigue (at 1,000 mg/m²)[4][5][6] |
Table 2: Patient Demographics from Phase I Trials
| Dosing Schedule | Number of Patients | Median Age (years) | Age Range (years) | Key Diagnoses |
| Daily (3 days on / 4 days off) | 23 | 8.1 | 2.6 - 17.7 | Ependymoma, Brainstem Glioma, Medulloblastoma/PNET, Glioblastoma[1] |
| Weekly | 10 | 8.8 | 3.1 - 19.2 | Brainstem Glioma, Ependymoma, Choroid Plexus Carcinoma[4][5][6] |
Table 3: Pharmacokinetic Parameters of this compound
| Dosing Schedule | Dose (mg/m²) | Apparent Oral Clearance (L/h/m²) | Apparent Volume of Distribution (L/m²) | Cmax (µg/mL) - Median (Range) |
| Daily (3 days on / 4 days off) | 260 | 0.444 | 7.36 | Not Reported |
| Weekly | 1,000 | Not Reported | Not Reported | 88.2 (40.6 - 109)[4][5][6] |
| Weekly | 1,400 | Not Reported | Not Reported | 60.3 (59.2 - 91.9)[4][5][6] |
Experimental Protocols
Determination of MTD for Daily Dosing (3 days on / 4 days off)
The experimental protocol to determine the MTD for the daily dosing regimen involved a Phase I clinical trial utilizing a modified continual reassessment method (CRM)[1][2][3].
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Patient Population: Children with refractory or recurrent CNS malignancies were enrolled[1].
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Dose Escalation: The starting dose was 200 mg/m²/dose, administered orally once daily for 3 consecutive days, followed by 4 days off. Each treatment course was 28 days in duration[1][2][3].
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MTD Estimation: The modified CRM was used to guide dose escalation and estimate the MTD[1][2][3]. This method uses a statistical model to update the probability of dose-limiting toxicity at each dose level based on the outcomes of enrolled patients.
-
DLT Assessment: Patients were monitored for toxicities, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events. A DLT was defined based on pre-specified criteria, primarily focusing on non-hematological toxicities in the first course of treatment.
-
Pharmacokinetic Analysis: Blood samples were collected during the first course of treatment to characterize the pharmacokinetic properties of this compound[1][3].
Determination of MTD for Weekly Dosing
For the weekly dosing schedule, a rolling-6 design was employed in a Phase I trial[4][5].
-
Patient Population: The study enrolled children with recurrent CNS malignancies[4][5].
-
Dose Escalation: Patients received this compound orally once weekly. The starting dose level was 1,000 mg/m², with a subsequent cohort at 1,400 mg/m²[4][5].
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Study Design: A rolling-6 design was used, which allows for dose escalation based on the number of DLTs observed in a cohort of patients.
-
DLT Evaluation: Patients were evaluated for DLTs during the first 28-day course.
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Pharmacokinetic and Pharmacodynamic Assessments: Plasma for pharmacokinetic analysis was collected after the first dose. Pharmacodynamic effects were assessed by measuring the expression of NOTCH and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment[1][4].
Visualizations
Caption: Experimental workflow for determining the MTD of this compound.
References
- 1. Phase I trial of this compound in children with refractory CNS malignancies: a pediatric brain tumor consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of weekly this compound in children with refractory central nervous system malignancies: a pediatric brain tumor consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to MK-0752 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the gamma-secretase inhibitor (GSI) MK-0752 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI). Its primary mechanism of action is the inhibition of the Notch signaling pathway.[1][2] The Notch pathway is crucial for cell-fate determination, proliferation, and survival, and its overactivation is implicated in various cancers.[1][3] this compound blocks the cleavage of the Notch receptor, which in turn prevents the release of the Notch intracellular domain (NICD). The translocation of NICD to the nucleus and subsequent activation of target genes like HES1 and MYC are thereby inhibited, leading to growth arrest and apoptosis in cancer cells with an overactive Notch pathway.[1][4]
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to this compound and other gamma-secretase inhibitors can arise through several mechanisms. These can be broadly categorized as:
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Alterations in the Notch Signaling Pathway: Changes in the expression or activity of Notch pathway components can lead to resistance. For instance, some resistant cell lines show an increase in Notch activity despite the presence of the inhibitor.[5]
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of Notch signaling. Key bypass pathways include:
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PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a common mechanism of drug resistance in cancer.
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NF-κB Signaling: This pathway is involved in inflammation, cell survival, and proliferation, and its activation can promote resistance to anti-cancer therapies.
-
-
Upregulation of Stemness Markers: Cancer stem cells (CSCs) are often intrinsically resistant to therapy. Increased expression of stemness markers such as c-MYC, SOX2, and CD133 has been observed in cell lines resistant to this compound.[5]
Q3: How can we experimentally confirm if our cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be achieved using a cell viability assay, such as the MTT assay.
Troubleshooting Guides
Problem 1: My cell line is showing reduced sensitivity to this compound, as indicated by a rightward shift in the dose-response curve.
Possible Cause & Solution
-
Development of Acquired Resistance: Prolonged exposure to a drug can lead to the selection of a resistant population of cells.
-
Troubleshooting Step:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to determine and compare the IC50 of this compound in your potentially resistant cell line and the parental sensitive line.
-
Investigate Mechanism:
-
Analyze Notch Pathway Activity: Use qRT-PCR to measure the expression of the Notch target gene HES1. In some resistant lines, HES1 expression may be unexpectedly increased.[5]
-
Assess Stemness Markers: Use qRT-PCR to quantify the expression of stemness markers like c-MYC, SOX2, and CD133.[5]
-
Examine Bypass Pathways: Use techniques like western blotting to check for the activation of key proteins in the PI3K/Akt and NF-κB pathways (e.g., phosphorylated Akt, phosphorylated IκBα).
-
-
-
Problem 2: I am trying to establish an this compound resistant cell line, but the cells are not surviving the selection process.
Possible Cause & Solution
-
Initial Drug Concentration is Too High: Starting with a high concentration of this compound can lead to widespread cell death before a resistant population has a chance to emerge.
-
Troubleshooting Step:
-
Dose Escalation: Start with a low concentration of this compound (e.g., around the IC20-IC30) and gradually increase the concentration as the cells adapt and resume proliferation.
-
Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for recovery and selection of resistant clones.[6]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from a study on uterine leiomyosarcoma (uLMS) cell lines that developed resistance to this compound.
Table 1: IC50 Values for this compound in Sensitive Uterine Leiomyosarcoma Cell Lines
| Cell Line | IC50 of this compound (µM) |
| SK-UT-1B | 128.4 |
| SK-LMS-1 | 427.4 |
Data from a study on uterine leiomyosarcoma cell lines.[5]
Table 2: Gene Expression Changes in this compound Resistant uLMS Cell Lines
| Cell Line | Gene | Fold Change in Expression (Resistant vs. Untreated) |
| SK-LMS-1 | HES1 | 0.35x (p≤0.05) |
| c-MYC | 0.38x (p≤0.01) | |
| CD133 | 1.64x (p>0.05) | |
| SK-UT-1B | HES1 | 2.38x (p≤0.01) |
| CD133 | 1.43x (p>0.05) | |
| SOX2 | 1.30x (p>0.05) |
Gene expression was measured by qRT-PCR after 24 hours of treatment with this compound at the respective IC50 concentrations.[5]
Experimental Protocols
1. MTT Assay for Determining this compound IC50
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the expression of HES1, c-MYC, CD133, and SOX2.
Materials:
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Parental and this compound resistant cancer cell lines
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This compound
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RNA extraction kit
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cDNA synthesis kit
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SYBR Green qPCR master mix
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Primers for HES1, c-MYC, CD133, SOX2, and a housekeeping gene (e.g., 18S rRNA or GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Treat the parental and resistant cell lines with this compound at their respective IC50 concentrations for 24 hours. Include an untreated control for each cell line.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using SYBR Green master mix, cDNA, and the appropriate forward and reverse primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the resistant cells relative to the untreated parental cells. Normalize the expression of the target genes to the expression of the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Notch signaling pathway.
Caption: Experimental workflow for assessing this compound resistance in cancer cell lines.
Caption: Logical relationships in the development of resistance to this compound.
References
- 1. Notch Signaling Regulates Mitochondrial Metabolism and NF-κB Activity in Triple-Negative Breast Cancer Cells via IKKα-Dependent Non-canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
Improving the solubility of MK-0752 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of MK-0752 for in vitro assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter challenges with this compound solubility during experimental procedures. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock solution | Improper solvent selection or storage. | Prepare stock solutions in anhydrous DMSO. Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility[1]. |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | When diluting the DMSO stock solution into aqueous media for your assay, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. It is also recommended to add the stock solution to the media with vigorous vortexing. |
| Inconsistent or unexpected experimental results | Inaccurate concentration due to incomplete dissolution. | After preparing the stock solution, visually inspect for any undissolved particles. If present, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution[2]. |
| Difficulty achieving desired final concentration in media | High concentration of this compound required for the assay exceeds its aqueous solubility limit. | For higher required concentrations, consider using a formulation with a co-solvent and/or surfactant. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, and Tween 80 before final dilution in aqueous media[1][3]. |
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[3][4][5] By inhibiting γ-secretase, this compound prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), leading to a downregulation of Notch target genes involved in cell proliferation, differentiation, and survival.[1][6]
What are the recommended solvents for preparing this compound stock solutions?
Based on available data, the following solvents can be used to prepare this compound stock solutions.
| Solvent | Maximum Concentration |
| DMSO | 89 mg/mL (200.94 mM)[1] |
| DMF | 50 mg/mL[7] |
| Ethanol | ≥ 48.8 mg/mL (with sonication)[2] |
How should I store this compound stock solutions?
Stock solutions should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[5]
What is the IC50 of this compound?
This compound has an IC50 of 5 nM for the reduction of Aβ40 production in human SH-SY5Y cells.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 442.90 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. For example, for 1 mL of a 10 mM stock solution, you will need 4.429 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture media for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This is critical to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Notch signaling by this compound.
References
MK-0752 off-target effects in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor, MK-0752.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and specific inhibitor of gamma-secretase, a multi-subunit protease complex. The primary on-target effect of this compound is the inhibition of the cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD). This, in turn, blocks the translocation of NICD to the nucleus and subsequent activation of downstream target genes involved in cell proliferation and differentiation.
Q2: What are the known on-target effects of this compound related to Notch inhibition?
A2: By inhibiting Notch signaling, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway. In preclinical and clinical studies, inhibition of Notch signaling by this compound has been shown to reduce the population of cancer stem cells. The most common toxicities observed in clinical trials, such as diarrhea, nausea, vomiting, and fatigue, are considered to be on-target effects resulting from the inhibition of Notch signaling in normal tissues, particularly the gastrointestinal tract.[1][2]
Q3: Is there any information on the off-target activity of this compound?
A3: While detailed molecular off-target profiling data for this compound, such as a comprehensive kinome scan or interaction proteomics, is not extensively available in the public domain, some studies suggest that different gamma-secretase inhibitors (GSIs) possess distinct pharmacological profiles.[3] It has been suggested that this compound may be more selective for presenilin-1 (PS1) over presenilin-2 (PS2), which could contribute to a comparatively less toxic profile than some other GSIs.[4] However, without specific binding assays against a broad panel of targets, a definitive off-target profile cannot be provided. Researchers should be aware that off-target effects are a possibility with any small molecule inhibitor and should interpret unexpected experimental results with this in consideration.
Q4: What are the reported dose-limiting toxicities (DLTs) for this compound in clinical trials?
A4: In clinical studies, the dose-limiting toxicities of this compound have been shown to be schedule-dependent.[1] In a phase I study in adults with advanced solid tumors, common drug-related toxicities included diarrhea, nausea, vomiting, and fatigue.[1][2] In a pediatric study, dose-limiting toxicities included grade 3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5]
Troubleshooting Guides
Problem 1: Unexpected Cell Death in Non-Cancerous Cell Lines
Possible Cause: Inhibition of Notch signaling in certain non-cancerous cell types can lead to apoptosis or cell cycle arrest, as Notch pathways are crucial for the survival and proliferation of many normal cell types.
Troubleshooting Steps:
-
Confirm Notch Dependency: Investigate whether your specific cell line is known to be dependent on Notch signaling for survival. A literature search or preliminary experiments to assess the expression of Notch receptors and downstream targets would be beneficial.
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 of this compound in your cell line and use the lowest effective concentration for your experiments.
-
Rescue Experiment: Attempt a rescue experiment by introducing a constitutively active form of the Notch intracellular domain (NICD) to see if it can reverse the cytotoxic effects.
-
Consider Off-Target Effects: If the above steps do not resolve the issue, consider the possibility of off-target effects. As specific off-target data for this compound is limited, this may be difficult to confirm without further experimentation, such as target deconvolution studies.
Problem 2: Inconsistent Inhibition of Notch Signaling Pathway
Possible Cause: Experimental variability, including cell line stability, reagent quality, and timing of analysis, can lead to inconsistent results.
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell line has been recently authenticated and is free from contamination.
-
Reagent Quality: Verify the quality and concentration of your this compound stock solution.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of Notch signaling.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., other known GSIs) and negative controls (vehicle-treated cells) in all experiments.
-
Downstream Target Analysis: Analyze the expression of multiple downstream targets of the Notch pathway (e.g., HES1, HEY1) to get a more robust assessment of pathway inhibition.
Quantitative Data from Clinical Trials
Table 1: Common Adverse Events in a Phase I Study of this compound in Adult Patients with Advanced Solid Tumors
| Adverse Event | Frequency |
| Diarrhea | Most Common |
| Nausea | Most Common |
| Vomiting | Most Common |
| Fatigue | Most Common |
Data from a study with 103 patients receiving this compound on various dosing schedules.[1][2]
Table 2: Dose-Limiting Toxicities in a Phase I Study of this compound in Children with Refractory CNS Malignancies
| Dose Level (mg/m²) | Number of Patients with DLTs | DLT Description |
| 200 | 0/3 | - |
| 260 | 2/6 | Grade 3 ALT and AST elevation |
DLT: Dose-Limiting Toxicity; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of Notch Intracellular Domain (NICD) Cleavage
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (Val1744) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Caption: On-target effect of this compound on the Notch signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
Why was the weekly dosing of MK-0752 better tolerated?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor, MK-0752.
Frequently Asked Questions (FAQs)
Q1: Why was the weekly dosing schedule of this compound found to be better tolerated in clinical trials?
The improved tolerability of a weekly dosing schedule for this compound is primarily due to its mechanism of action and the importance of the Notch signaling pathway in normal tissue homeostasis. This compound is a potent inhibitor of γ-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] While aberrant Notch signaling is implicated in the growth of various cancers, this pathway is also essential for the proper function and renewal of healthy tissues, particularly in the gastrointestinal tract.[4][5][6]
Continuous or frequent intermittent dosing of this compound leads to sustained inhibition of Notch signaling in both tumor and healthy cells. This prolonged inhibition disrupts the normal differentiation of intestinal cells, leading to gastrointestinal toxicities such as diarrhea, nausea, and vomiting, which were the most common drug-related adverse events observed in clinical trials.[1][2][3]
A weekly dosing schedule, on the other hand, provides a "drug holiday" or washout period. This allows for the intermittent recovery of Notch signaling in healthy tissues, giving them time to recover and minimizing the cumulative toxicity. The pharmacokinetic profile of this compound, with a half-life of approximately 15 hours, supports this rationale.[1][2][3] This intermittent inhibition was sufficient to modulate the Notch pathway in tumors while being significantly better tolerated by patients, ultimately allowing for the administration of higher, more therapeutically relevant doses.[1][2]
Q2: What are the known on-target toxicities of this compound and other gamma-secretase inhibitors?
The toxicities associated with this compound are considered "on-target" effects, meaning they are a direct consequence of its intended mechanism of action—the inhibition of gamma-secretase and, subsequently, the Notch signaling pathway. The Notch pathway is critical for cell-fate decisions, proliferation, and survival in many adult tissues.[4][7][8]
The most frequently reported drug-related toxicities in the phase I clinical trial of this compound were:
These adverse events, particularly the gastrointestinal issues, are consistent with the known role of Notch signaling in maintaining the health of the intestinal lining.[4][5][6] Inhibition of this pathway can lead to changes in the differentiation of intestinal cells, such as goblet cell metaplasia.[4][6] Other potential on-target toxicities of gamma-secretase inhibitors observed in preclinical and clinical studies include effects on the thymus, spleen, and skin, all of which rely on normal Notch signaling for homeostasis.[5][6][9]
Q3: How does the dosing schedule affect the therapeutic window of this compound?
The dosing schedule is a critical determinant of the therapeutic window for this compound. A phase I study systematically evaluated three different dosing regimens: continuous daily dosing, intermittent dosing (3 days on, 4 days off), and once-per-week dosing.[1][2]
The study concluded that the toxicity of this compound was schedule-dependent.[1][2] Continuous daily dosing and, to a lesser extent, the 3-days-on/4-days-off schedule were associated with dose-limiting toxicities at lower dose levels, primarily gastrointestinal side effects and fatigue.[1] In contrast, the once-per-week dosing schedule was significantly better tolerated, which allowed for dose escalation to much higher levels.[1][2]
This improved tolerability with weekly dosing effectively widened the therapeutic window, enabling the administration of doses (1,800 to 4,200 mg) that achieved significant inhibition of the Notch signaling pathway in tumors while remaining manageable for patients.[1][2]
Data Presentation
Table 1: Overview of Dosing Schedules and Patient Enrollment in Phase I Clinical Trial of this compound
| Dosing Schedule | Schedule Details | Dose Levels (mg) | Number of Patients |
| A | Continuous once-daily | 450 and 600 | 21 |
| B | Intermittent (3 of 7 days) | 450 and 600 | 17 |
| C | Once-per-week | 600, 900, 1200, 1500, 1800, 2400, 3200, and 4200 | 65 |
Data sourced from a Phase I study of this compound in patients with advanced solid tumors.[1][2]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 3 to 8.4 hours |
| Half-life (t1/2) | Approximately 15 hours |
Pharmacokinetic data did not vary significantly between days 1 and 14 in the intermittent and weekly dosing schedules.[1]
Experimental Protocols
Phase I Clinical Trial Design for this compound Dosing Schedule Evaluation
A phase I, open-label, dose-escalation study was conducted to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.
Patient Population:
-
Patients with advanced solid tumors for whom standard therapy was not available or was no longer effective.
Study Design:
-
Three different dosing schedules were explored in sequential cohorts:
-
Schedule A: Continuous daily oral dosing.
-
Schedule B: Intermittent oral dosing for 3 consecutive days followed by 4 days off.
-
Schedule C: Once-per-week oral dosing.
-
-
Dose escalation proceeded in cohorts of patients to establish the MTD for each schedule.
Toxicity Assessment:
-
Dose-limiting toxicities (DLTs) were defined as specific drug-related adverse events occurring during the first cycle of treatment, including grade 4 hematologic toxicity, grade 3 or higher non-hematologic toxicity (with some exceptions for well-managed nausea, vomiting, and diarrhea), and treatment delays due to toxicity.
-
Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Pharmacokinetic and Pharmacodynamic Analysis:
-
Blood samples were collected at various time points after dosing to determine the pharmacokinetic profile of this compound, including Cmax, Tmax, and AUC.
-
Hair follicles were collected from patients at higher dose levels to assess a gene signature of Notch inhibition, confirming target engagement.
Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: Experimental workflow for the Phase I clinical trial of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders [frontiersin.org]
- 8. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutaneous Effects of Notch Inhibitor Therapy: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-0752 and Gemcitabine Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the combination of MK-0752 and gemcitabine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in combination with gemcitabine for preclinical models?
A1: Based on clinical trial data for pancreatic ductal adenocarcinoma, the recommended phase 2 dose (RP2D) for the combination was this compound administered at 1800 mg orally once weekly and gemcitabine at 1000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[1][2][3] For preclinical studies, it is advisable to perform dose-finding studies to determine the optimal and tolerable dose for the specific model being used.
Q2: What is the mechanism of action for the this compound and gemcitabine combination?
A2: this compound is a γ-secretase inhibitor that targets the Notch signaling pathway, which is frequently activated in cancer and plays a role in cancer stem cell maintenance.[1][4][5] Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cell death.[3][6] The combination of these two agents is designed to target both the bulk tumor cells (with gemcitabine) and the cancer stem cell population (with this compound), potentially leading to a more durable response.[7] Preclinical studies have shown that the combination can increase apoptosis compared to either agent alone.[7]
Q3: What are the expected pharmacokinetic properties of this compound when co-administered with gemcitabine?
A3: Pharmacokinetic analysis from a phase I trial showed that the area under the curve (AUC) of this compound did not increase with doses beyond 1800 mg once weekly, suggesting a plateau in exposure at this dose level.[1][3] The time to maximum plasma concentration (Tmax) for this compound at the 1800 mg dose was between 4 to 8 hours, with a long half-life, as quantifiable levels were detected in plasma 7 days after a single administration in a majority of patients.[2]
Troubleshooting Guide
Issue 1: Increased gastrointestinal toxicity is observed in our animal models.
-
Possible Cause: Gastrointestinal-related adverse events, such as diarrhea, nausea, and vomiting, were commonly reported in the clinical trial of this compound and gemcitabine.[2]
-
Suggested Solution:
-
Dose Reduction: Consider a dose reduction of this compound. In the clinical trial, dose adjustments were made for toxicity.[3]
-
Supportive Care: Implement supportive care measures as you would in a clinical setting, such as providing adequate hydration and anti-nausea agents if applicable to the animal model.
-
Staggered Dosing: Investigate if staggering the administration of the two drugs (e.g., administering this compound on a different day than gemcitabine) mitigates the toxicity without compromising efficacy.
-
Issue 2: Myelosuppression, specifically thrombocytopenia, is impacting the health of the subjects.
-
Possible Cause: Thrombocytopenia has been reported as an adverse event with the combination therapy, with a Grade 4 event observed in one patient in the clinical trial.[2] Gemcitabine is known to cause myelosuppression.
-
Suggested Solution:
-
Monitor Platelet Counts: Regularly monitor platelet counts in your experimental subjects.
-
Gemcitabine Dose Adjustment: Gemcitabine dosage can be adjusted based on hematological parameters. Standard clinical practice involves dose reduction or holding the dose for low platelet counts.[8][9]
-
Review Dosing Schedule: Evaluate if the dosing schedule can be modified to allow for bone marrow recovery between cycles.
-
Issue 3: Lack of significant tumor response in our xenograft model.
-
Possible Cause: While the combination has shown clinical activity, with some patients achieving stable disease and a partial response, it may not be effective in all tumor models.[1][2] The expression level of components of the Notch pathway in your specific cancer model could influence sensitivity to this compound.
-
Suggested Solution:
-
Confirm Target Engagement: Assess whether this compound is inhibiting the Notch pathway in your tumor model. This can be done by analyzing downstream targets of Notch signaling, such as Hes1, via immunohistochemistry or other molecular techniques.[2]
-
Evaluate Cancer Stem Cell Population: Investigate the presence and proportion of cancer stem cells in your model, as this is a primary target of this compound.
-
Consider Alternative Combinations: If the combination is not effective, exploring other chemotherapeutic agents to combine with this compound may be warranted.[10]
-
Data Presentation
Table 1: Recommended Dosing and Schedule from Phase I Clinical Trial
| Drug | Dosage | Administration Route | Schedule |
| This compound | 1800 mg | Per os (orally) | Once weekly |
| Gemcitabine | 1000 mg/m² | Intravenous | Days 1, 8, and 15 of a 28-day cycle |
Data sourced from a phase I trial in patients with pancreatic ductal adenocarcinoma.[1][3]
Table 2: Common Adverse Events (AEs) Observed in the Combination Trial
| Adverse Event Category | Specific AEs |
| Gastrointestinal | Diarrhea, Nausea, Vomiting[2] |
| Hematological | Thrombocytopenia[2] |
| Constitutional | Fatigue[2] |
| Metabolic | Hypokalemia (at higher this compound doses)[2] |
| Hepatic | Transaminitis[2] |
Experimental Protocols
Key Experiment: Phase I Dose-Escalation Trial for this compound and Gemcitabine
This protocol is a summarized methodology based on the multi-center, non-randomized Bayesian adaptive design study for the combination treatment.[1][3]
-
Patient Population: Eligible patients with performance status 0 or 1 and adequate organ function, diagnosed with pancreatic ductal adenocarcinoma.[1]
-
Study Design: A multi-center, non-randomized Bayesian adaptive design was used to determine the safety and recommended phase 2 dose (RP2D).[1][3]
-
Dosing Regimen:
-
Dose Escalation: A Bayesian algorithm guided dose escalation. The trial design allowed for dose escalation beyond the single-agent RP2Ds if no dose-limiting toxicities (DLTs) were observed.[2][3]
-
Safety and Toxicity Assessment: Safety was monitored using CTCAE v4.02. DLTs were recorded to determine the maximum tolerated dose (MTD).[2]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as AUC and Cmax.[1][2]
-
Pharmacodynamic Analysis: Inhibition of the Notch pathway was assessed in hair follicles and tumor biopsies by analyzing the expression of downstream targets like Hes1.[2]
-
Tumor Response Evaluation: Tumor response was evaluated using RECIST 1.1 criteria.[2]
Mandatory Visualizations
References
- 1. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal… [ouci.dntb.gov.ua]
- 5. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. drugs.com [drugs.com]
- 10. mdpi.com [mdpi.com]
Common pitfalls in experiments involving gamma-secretase inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-secretase inhibitors (GSIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments involving GSIs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High levels of cytotoxicity or unexpected cell death.
Q1: I'm observing significant cell death in my cultures after GSI treatment, even at low concentrations. What could be the cause?
A1: Unexplained cytotoxicity is a common issue. Here are several potential causes and troubleshooting steps:
-
Off-Target Effects: Many GSIs are not entirely specific and can inhibit the processing of other essential transmembrane proteins, most notably Notch receptors.[1][2] Inhibition of Notch signaling can lead to apoptosis or cell cycle arrest in a cell-type-dependent manner.[3][4] Some GSIs may also inhibit other proteases like signal peptide peptidase (SPP).[3]
-
Troubleshooting:
-
Validate with multiple GSIs: Use GSIs with different chemical structures to see if the cytotoxic effect is consistent.
-
Rescue Experiment: If you hypothesize Notch inhibition is the cause, try to rescue the phenotype by overexpressing the Notch Intracellular Domain (NICD).[5]
-
Lower Concentration/Shorter Duration: Titrate your GSI to the lowest effective concentration and reduce the treatment duration. Short-term treatment may be sufficient to inhibit the target without causing widespread cell death.[4]
-
-
-
Solvent Toxicity: The solvent used to dissolve the GSI (commonly DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting:
-
Ensure your final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatment and control groups.
-
Run a vehicle-only control to assess the toxicity of the solvent alone.
-
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to GSIs and Notch pathway inhibition.
-
Troubleshooting:
-
Review the literature to determine the known sensitivity of your cell line to GSIs.
-
Consider using a less sensitive cell line for initial experiments if possible.
-
-
Issue 2: Lack of an observable effect or inconsistent results.
Q2: I'm not seeing the expected downstream effects of gamma-secretase inhibition (e.g., no change in Notch target gene expression). What should I check?
A2: This can be a frustrating issue. Here's a checklist of potential problems and how to address them:
-
Inhibitor Potency and Stability: The GSI may not be active or used at a sufficient concentration.
-
Troubleshooting:
-
Confirm IC50: Check the IC50 of your specific GSI for your target of interest (e.g., APP processing vs. Notch cleavage). IC50 values can differ between cell-free and cell-based assays.[1][6]
-
Fresh Preparation: Prepare fresh stock solutions of your GSI, as repeated freeze-thaw cycles can degrade the compound.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
-
Assay Sensitivity: The assay you are using to measure the downstream effects may not be sensitive enough.
-
Troubleshooting:
-
Western Blot for NICD: Directly measure the levels of the cleaved Notch intracellular domain (NICD) by Western blot. A decrease in NICD is a direct indicator of gamma-secretase inhibition.
-
Reporter Assays: Use a luciferase reporter assay with a CSL-responsive element to measure Notch signaling activity.[7][8]
-
Quantitative PCR (qPCR): Measure the expression of well-established Notch target genes (e.g., HES1, HEY1).
-
-
-
Cellular Context: The role of gamma-secretase and its substrates can be highly context-dependent.
-
Troubleshooting:
-
Baseline Pathway Activity: Ensure that the signaling pathway you are targeting is active in your cell line under your experimental conditions. For example, Notch signaling may require co-culture with ligand-expressing cells for activation.
-
Mutational Status: The mutational status of genes within the pathway (e.g., activating mutations in NOTCH1) can significantly impact the reliance of the cells on gamma-secretase activity.[4]
-
-
-
Rebound Effect: Chronic GSI treatment can sometimes lead to a compensatory upregulation of gamma-secretase components, such as presenilin-1, which could counteract the inhibitory effect over time.[9]
-
Troubleshooting:
-
Consider shorter treatment durations or intermittent dosing schedules.
-
-
Issue 3: Difficulty interpreting off-target versus on-target effects.
Q3: How can I be sure that the phenotype I'm observing is due to the inhibition of my intended target and not an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation.
-
Pharmacological Approaches:
-
Use Multiple Inhibitors: As mentioned previously, using at least two structurally and mechanistically different GSIs should produce the same on-target phenotype.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive version of your GSI.
-
-
Genetic Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete a core subunit of the gamma-secretase complex (e.g., Presenilin 1/2, Nicastrin). The resulting phenotype should mimic that of your GSI treatment.
-
Rescue Experiments: If you are targeting a specific substrate's cleavage (e.g., Notch), overexpressing the cleaved, active form of that substrate (e.g., NICD) should rescue the GSI-induced phenotype.
-
Quantitative Data: GSI Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common gamma-secretase inhibitors against different substrates. Note that these values can vary depending on the assay system (cell-free vs. cell-based) and the specific cell line used.
| Inhibitor | Target/Assay | IC50 (nM) | Reference |
| Semagacestat | Aβ42 | 10.9 | [10] |
| Aβ40 | 12.1 | [10] | |
| Notch Signaling | 14.1 | [10] | |
| Avagacestat (BMS-708163) | Aβ42 | 0.27 | [10] |
| Aβ40 | 0.30 | [10] | |
| NICD | 0.84 | [10] | |
| Nirogacestat (PF-03084014) | γ-secretase (cell-free) | 6.2 | [6][10] |
| Notch cleavage (cellular) | 13.3 | [6] | |
| RO4929097 | γ-secretase | 4 | [10] |
| Aβ40 (cellular) | 14 | [10] | |
| Notch (cellular) | 5 | [10] | |
| YO-01027 (DBZ) | Notch cleavage | 2.92 | [10] |
| APPL cleavage | 2.64 | [10] | |
| L-685,458 | γ-secretase (APP precursor) | 17 | [10] |
| APP-C99 cleavage | 301.3 | [10] | |
| Notch-100 cleavage | 351.3 | [10] |
Key Experimental Protocols
Protocol 1: Western Blot for NICD Detection
This protocol outlines the general steps for detecting the Notch Intracellular Domain (NICD) to confirm GSI activity.
-
Cell Lysis:
-
Treat cells with your GSI or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the cleaved form of NICD (e.g., anti-Notch1 Val1744) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.
-
Normalize NICD band intensity to a loading control like β-actin or GAPDH.[11]
-
Protocol 2: CSL-Luciferase Reporter Assay for Notch Signaling
This protocol describes how to measure Notch signaling activity using a luciferase reporter.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with a CSL-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).[12]
-
Allow cells to recover for 24 hours.
-
-
GSI Treatment and Pathway Activation:
-
Treat cells with various concentrations of your GSI or vehicle control.
-
If necessary, stimulate the Notch pathway by co-culturing with cells expressing a Notch ligand (e.g., Delta-like or Jagged) or by using a constitutively active form of the Notch receptor.[5][13]
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS.
-
Lyse cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of gamma-secretase inhibition on Notch signaling.
Caption: Troubleshooting workflow for GSI experiments.
References
- 1. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. In vitro validation of gamma-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 9. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Comparison of MK-0752 and DAPT for In Vitro Notch Inhibition
For researchers investigating the intricacies of Notch signaling, the selection of a potent and reliable inhibitor is paramount. Both MK-0752 and N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) have emerged as widely used gamma-secretase inhibitors, effectively blocking the cleavage of the Notch receptor and subsequent signal transduction. This guide provides an objective comparison of their in vitro performance, supported by experimental data, to aid researchers in selecting the optimal compound for their specific needs.
Mechanism of Action: Targeting Gamma-Secretase
Both this compound and DAPT function as indirect inhibitors of the Notch signaling pathway.[1] They target and inhibit the activity of gamma-secretase, a multi-protein complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor.[1][2][3] This cleavage event is a critical step in the activation of Notch signaling, as it releases the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL to activate the transcription of downstream target genes, such as those in the HES and HEY families.[2][4] By inhibiting gamma-secretase, both this compound and DAPT prevent the release of the NICD, thereby effectively silencing the Notch signaling cascade.[2][5]
References
- 1. stemcell.com [stemcell.com]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 4. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Gamma-Secretase Inhibitors MK-0752 and RO4929097 in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gamma-secretase inhibitors (GSIs) MK-0752 and RO4929097, focusing on their efficacy, mechanism of action, and available experimental data. Both compounds target the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, which is often dysregulated in cancer.
Mechanism of Action: Targeting the Notch Signaling Pathway
Both this compound and RO4929097 are potent, orally bioavailable small-molecule inhibitors of gamma-secretase, a multi-subunit protease complex.[1][2] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (NOTCH1-4).[3] This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes, such as those in the HES and HEY families.[3][4] By inhibiting gamma-secretase, this compound and RO4929097 prevent the release of NICD, thereby blocking the Notch signaling cascade.[5] This inhibition can lead to decreased tumor cell proliferation, induction of apoptosis, and a less transformed cellular phenotype.[2][4]
Preclinical Efficacy: A Quantitative Comparison
Both this compound and RO4929097 have demonstrated potent preclinical activity in various cancer models. The following tables summarize their in vitro potency and in vivo anti-tumor effects based on available data.
Table 1: In Vitro Potency of this compound and RO4929097
| Compound | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| This compound | Aβ40 Production | Human SH-SY5Y cells | 5 nM | [4] |
| Notch Cleavage | - | - | [5] | |
| RO4929097 | Gamma-secretase (cell-free) | - | 4 nM | [6] |
| Aβ40 Production | HEK293 cells | 14 nM | [6] | |
| Notch Processing | Cellular Assay | 5 nM | [6] |
Table 2: In Vivo Antitumor Activity of this compound and RO4929097
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Rhesus monkeys (Aβ reduction) | 240 mg/kg, p.o. | 90% decrease in newly produced Aβ in the brain. | [4] |
| Guinea pigs (Aβ reduction) | 10-30 mg/kg, p.o. | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF. | [4] | |
| RO4929097 | Multiple Xenografts (e.g., A549 lung) | 10-60 mg/kg/day, p.o. | Antitumor activity in 7 of 8 xenograft models tested. | [4] |
| Melanoma Xenograft | 10 mg/kg/day, p.o. | Decreased tumor volume and blocked invasive growth. | [7] |
Clinical Trial Overview
Both this compound and RO4929097 have undergone extensive clinical evaluation in Phase I and II trials for various solid tumors.
Table 3: Summary of Clinical Trial Findings for this compound
| Phase | Patient Population | Dosing Schedules | Key Toxicities | Preliminary Efficacy | Reference |
| I | Advanced Solid Tumors | Continuous daily (450-600 mg), Intermittent 3/7 days (450-600 mg), Weekly (600-4200 mg) | Diarrhea, nausea, vomiting, fatigue (schedule-dependent) | 1 complete response and 10 stable diseases (>4 months) in high-grade gliomas. | [1][8] |
| I | T-cell Acute Lymphoblastic Leukemia/Lymphoma | Once-daily oral | Grade 3/4 diarrhea at 300 mg/m² | - | [9] |
| I | Children with Refractory CNS Malignancies | 200-260 mg/m²/dose, 3 days on/4 days off | Grade 3 ALT and AST elevation | Recommended Phase II dose determined. | [10] |
Table 4: Summary of Clinical Trial Findings for RO4929097
| Phase | Patient Population | Dosing Schedules | Key Toxicities | Preliminary Efficacy | Reference |
| I | Refractory Metastatic or Locally Advanced Solid Tumors | 3 days/week for 2 weeks every 3 weeks; 7 consecutive days every 3 weeks | Fatigue, thrombocytopenia, fever, rash, chills, anorexia (mostly Grade 1-2) | 1 partial response (colorectal adenocarcinoma), 1 mixed response (sarcoma), 1 nearly complete PET response (melanoma). | [11][12] |
| II | Metastatic Melanoma | 20 mg orally, 3 consecutive days per week | Nausea, fatigue, anemia (mostly Grade 1-2) | Minimal clinical activity at the tested dose and schedule. | [5] |
| Ib/II | Advanced Sarcoma | 15 mg daily (in combination) | Nausea, elevated AST, hyponatremia, fatigue, hyperglycemia (mostly Grade ≤ 2) | No objective responses. | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and RO4929097.
In Vitro Gamma-Secretase Inhibition Assay
A common method to assess the potency of gamma-secretase inhibitors involves a cell-free or cell-based assay using a fluorogenic substrate.[6][14]
-
Enzyme/Cell Preparation: Prepare cell lysates from a cell line overexpressing gamma-secretase or use purified enzyme. For cell-based assays, utilize a cell line stably expressing a gamma-secretase substrate, such as an APP-C99 construct fused to a fluorescent protein.[15]
-
Incubation: Incubate the enzyme preparation or cells with a specific fluorogenic substrate that is cleaved by gamma-secretase to produce a fluorescent signal. The incubation is performed in the presence of varying concentrations of the inhibitor (this compound or RO4929097).
-
Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of this compound and RO4929097, tumor xenograft models are commonly employed.[4][7]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or RO4929097) orally at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Conclusion
Both this compound and RO4929097 are potent gamma-secretase inhibitors with demonstrated preclinical and clinical activity against a range of cancers. Their efficacy is rooted in the inhibition of the Notch signaling pathway, a key driver in many malignancies. While both compounds have shown promise, their clinical development has been challenged by dose-limiting toxicities and modest single-agent efficacy in some tumor types. The data presented in this guide provides a foundation for researchers to compare these two important molecules and to inform the design of future studies, potentially exploring combination therapies or focusing on patient populations with specific biomarkers of Notch pathway activation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of RO4929097 Notch gamma-secretase inhibitor in metastatic melanoma: SWOG S0933. - ASCO [asco.org]
- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. innoprot.com [innoprot.com]
Synergistic Effects of MK-0752 with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the gamma-secretase inhibitor MK-0752 with various chemotherapy agents in preclinical cancer models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of the performance of these combination therapies, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that inhibits gamma-secretase, a key enzyme in the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of numerous cancers.[1][2] By blocking Notch signaling, this compound can induce growth arrest and apoptosis in tumor cells where this pathway is overactivated.[1] Preclinical and clinical studies have explored the potential of this compound as a monotherapy and in combination with standard chemotherapy to enhance anti-tumor efficacy.[3][4]
Quantitative Analysis of Synergism
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with different chemotherapy agents across various cancer cell lines.
Table 1: Synergism of this compound with Cisplatin in Ovarian Cancer
| Cell Line | Treatment | IC50 | Observations | Reference |
| A2780 | This compound | Not specified | Induces G2/M arrest and apoptosis. | [5] |
| A2780 | Cisplatin | Not specified | - | [5] |
| A2780 | Cisplatin followed by this compound | Not specified | Significantly promoted cell apoptosis and inhibited xenograft growth. | [5] |
Table 2: Synergism of this compound with Taxanes in Breast and Uterine Leiomyosarcoma
| Cell Line | Treatment | IC50 | Observations | Reference |
| Breast Cancer Tumorgrafts | This compound + Docetaxel | Not specified | Enhanced efficacy of docetaxel, reduced breast cancer stem cells. | [3] |
| SK-UT-1B (uLMS) | This compound | 4.02 x 10¹ µM | - | [6] |
| SK-UT-1B (uLMS) | Docetaxel | Not specified | - | [6] |
| SK-UT-1B (uLMS) | This compound + Gemcitabine + Docetaxel | 0.07X (Combination IC50) | Synergistic effect observed. | [6] |
| SK-LMS-1 (uLMS) | This compound | 1.35 x 10² µM | - | [6] |
| SK-LMS-1 (uLMS) | Docetaxel | Not specified | - | [6] |
| SK-LMS-1 (uLMS) | This compound + Docetaxel | Not specified | Synergistic; decreased invasion by 1.2-fold. | [6][7] |
| SK-LMS-1 (uLMS) | This compound + Gemcitabine + Docetaxel | Not specified | Synergistic; decreased invasion by 1.7-fold. | [7] |
uLMS: uterine leiomyosarcoma
Table 3: Synergism of this compound with Anthracyclines and Antimetabolites in Uterine Leiomyosarcoma
| Cell Line | Treatment | IC50 | Observations | Reference |
| SK-UT-1B (uLMS) | Doxorubicin | 7.10 x 10⁻³ µM | - | [6] |
| SK-UT-1B (uLMS) | This compound + Doxorubicin | Not specified | Synergistic effect observed. | [6] |
| SK-LMS-1 (uLMS) | Doxorubicin | 3.01 x 10⁻¹ µM | - | [6] |
| SK-LMS-1 (uLMS) | This compound + Doxorubicin | 0.80X (Combination IC50) | Synergistic; decreased invasion by 2.2-fold. | [6][7] |
| SK-LMS-1 (uLMS) | Gemcitabine | Not specified | - | [6] |
| SK-LMS-1 (uLMS) | This compound + Gemcitabine | Not specified | Synergistic effect observed. | [6] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with chemotherapy are primarily attributed to its inhibition of the Notch signaling pathway.
Caption: Mechanism of synergistic action between this compound and chemotherapy.
This compound inhibits gamma-secretase, preventing the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD).[8] This blocks the translocation of NICD to the nucleus, thereby inhibiting the transcription of Notch target genes such as Hes1, Hey1, and c-Myc.[5][8] These genes are often involved in promoting cell survival and proliferation. By downregulating these targets, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy agents, which typically induce DNA damage and cell cycle arrest, leading to enhanced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A2780, SK-UT-1B, SK-LMS-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]
-
Treatment: Cells are treated with varying concentrations of this compound, a chemotherapy agent, or a combination of both for a specified period (e.g., 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]
Caption: Workflow for a typical cell viability (MTT) assay.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound, chemotherapy, or the combination for a defined period.
-
Cell Harvesting: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) are quantified.[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated as described for the cell cycle analysis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).[5]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).[5]
Conclusion
The combination of the gamma-secretase inhibitor this compound with conventional chemotherapy agents demonstrates significant synergistic anti-tumor effects across a range of cancer types, including ovarian, breast, and uterine leiomyosarcoma. This synergy is primarily mediated through the inhibition of the Notch signaling pathway by this compound, which sensitizes cancer cells to the cytotoxic effects of chemotherapy. The presented quantitative data and experimental protocols provide a valuable resource for researchers and drug development professionals exploring novel combination therapies for cancer treatment. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of these combinations in a clinical setting.[9]
References
- 1. Facebook [cancer.gov]
- 2. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combined Treatment of Uterine Leiomyosarcoma with Gamma Secretase Inhibitor this compound and Chemotherapeutic Agents Decreases Cellular Invasion and Increases Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Gamma-Secretase Inhibitors: Semagacestat, Avagacestat, and Nirogacestat
For Researchers, Scientists, and Drug Development Professionals
Gamma-secretase, a multi-subunit intramembrane protease, plays a pivotal role in cellular signaling and is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease. Its ability to cleave multiple substrates, most notably the Amyloid Precursor Protein (APP) and Notch receptors, has made it a prime therapeutic target. However, the development of gamma-secretase inhibitors (GSIs) has been fraught with challenges, primarily due to on-target toxicity associated with the inhibition of Notch signaling. This guide provides a head-to-head comparison of three prominent GSIs that have undergone clinical investigation: Semagacestat, Avagacestat, and Nirogacestat. We present a summary of their performance based on available experimental data, detail the methodologies of key experiments, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for Semagacestat, Avagacestat, and Nirogacestat, focusing on their potency against APP and Notch, as well as their clinical outcomes.
| Parameter | Semagacestat (LY450139) | Avagacestat (BMS-708163) | Nirogacestat (PF-03084014) |
| Target Indication(s) | Alzheimer's Disease | Alzheimer's Disease | Desmoid Tumors |
| IC50 for Aβ40 production | 12.1 nM[1][2] | 0.3 nM[3][4] | Data not directly comparable |
| IC50 for Aβ42 production | 10.9 nM[1][2] | 0.27 nM[3][4] | Data not directly comparable |
| IC50 for Notch Signaling | 14.1 nM[1][2] | ~52 nM (193-fold selectivity for Aβ over Notch)[3][4] | 6.2 nM (cell-free assay for γ-secretase)[5] |
| Clinical Trial Phase (Highest) | Phase 3 (Discontinued)[6][7] | Phase 2 (Discontinued)[8][9] | Approved by FDA[10] |
| Reason for Discontinuation/Approval | Lack of efficacy, worsening of cognition, increased risk of skin cancer[6][7] | Poorly tolerated at higher doses with trends for cognitive worsening[8][11] | Significant improvement in progression-free survival and objective response rate in desmoid tumors[10][12] |
| Key Adverse Events | Skin cancer, infections, gastrointestinal issues[6] | Gastrointestinal and dermatologic events, reversible glycosuria[8][11] | Diarrhea, nausea, fatigue, ovarian dysfunction in women of childbearing potential[13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using the DOT language.
Caption: Gamma-secretase signaling pathways for APP and Notch processing and the point of inhibitor action.
Caption: A typical experimental workflow for the evaluation of gamma-secretase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.
Cell-Free Gamma-Secretase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
Materials:
-
HEK293T cells for membrane preparation[10]
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site with a fluorophore and a quencher)[10]
-
Lysis buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, with 1% CHAPSO)[15]
-
Test compounds (GSIs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells to confluency.
-
Harvest cells and resuspend in hypotonic buffer.
-
Homogenize cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in lysis buffer to solubilize the γ-secretase complex.[15]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Enzymatic Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 440 nm).[10]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aβ Production Assay (ELISA)
Objective: To measure the effect of a GSI on the production and secretion of Aβ peptides (Aβ40 and Aβ42) in a cellular context.
Materials:
-
A cell line overexpressing human APP (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Test compounds (GSIs) dissolved in DMSO
-
Aβ40 and Aβ42 sandwich ELISA kits
-
Microplate reader for absorbance measurement
Protocol:
-
Cell Culture and Treatment:
-
Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits. A general procedure is as follows:
-
Add standards and samples (conditioned medium) to the antibody-coated microplate wells.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the wells to remove unbound components.
-
Add the detection antibody (often biotinylated).
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve using the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Determine the percent inhibition of Aβ production for each compound concentration and calculate the IC50 values.
-
Cell-Based Notch Signaling Assay (Luciferase Reporter Assay)
Objective: To assess the effect of a GSI on Notch signaling activity.
Materials:
-
A cell line stably co-transfected with a Notch receptor (e.g., Notch1ΔE) and a luciferase reporter gene under the control of a CSL-responsive promoter (e.g., HEK293 cells).
-
Cell culture medium and supplements
-
Test compounds (GSIs) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Treatment:
-
Seed the reporter cell line in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for Notch signaling and luciferase expression.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of Notch signaling for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The head-to-head comparison of Semagacestat, Avagacestat, and Nirogacestat highlights the evolution of gamma-secretase inhibitor development. The initial focus on potent Aβ reduction for Alzheimer's disease, as exemplified by Semagacestat and Avagacestat, was hampered by significant on-target toxicity due to Notch inhibition. Avagacestat represented an attempt to improve selectivity, but ultimately did not demonstrate a favorable risk-benefit profile in clinical trials for Alzheimer's. In contrast, Nirogacestat's success in treating desmoid tumors, a disease driven by Notch signaling, demonstrates a paradigm shift towards leveraging the Notch-inhibitory properties of GSIs for specific oncological indications. This underscores the critical importance of understanding the therapeutic window and selecting the appropriate patient population for this class of drugs. Future research in this area will likely focus on developing even more selective inhibitors or modulators of γ-secretase to fine-tune its activity on different substrates for various therapeutic applications.
References
- 1. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 7. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
- 9. amsbio.com [amsbio.com]
- 10. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. US20190339292A1 - Gamma-secretase stabilizing compound screening assay - Google Patents [patents.google.com]
- 13. mskcc.org [mskcc.org]
- 14. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Notch Pathway Inhibition: A Comparative Guide to MK-0752 and Alternatives through Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK-0752 and other Notch pathway inhibitors, supported by experimental data. We delve into the validation of their inhibitory effects using gene expression analysis, offering detailed methodologies for key experiments.
The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is implicated in a variety of cancers, making it a prime target for therapeutic intervention. This compound, a potent, orally bioavailable gamma-secretase inhibitor (GSI), has been a key compound in the exploration of Notch pathway inhibition. This guide will compare the performance of this compound with other GSIs and monoclonal antibodies in modulating the expression of canonical Notch target genes.
Mechanism of Action: Gamma-Secretase Inhibition
The Notch signaling cascade is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
This compound and other GSIs function by blocking the activity of the γ-secretase enzyme, thereby preventing the release of NICD and subsequent activation of Notch target genes. This inhibition can be effectively quantified by measuring the mRNA levels of downstream targets such as HES1 and HEY1.
Performance Comparison of Notch Pathway Inhibitors
The efficacy of various Notch inhibitors can be assessed by their ability to downregulate the expression of Notch target genes. The following table summarizes the performance of this compound in comparison to other gamma-secretase inhibitors and a monoclonal antibody, based on published experimental data.
| Inhibitor | Type | Target Genes | Cell Line/System | Concentration | Time | Result (Fold Change vs. Control) | Citation |
| This compound | Gamma-Secretase Inhibitor | Hes1, Hey1, Hes5 | MC1 Tumorgrafts | Not Specified | Not Specified | Hes1: ~0.4, Hey1: ~0.5, Hes5: ~0.25 | [1] |
| RO4929097 | Gamma-Secretase Inhibitor | HES1 | Melanoma Cell Lines (WM35, WM98.1, etc.) | 10 µM | 24 hours | Significant Decrease (exact fold change not specified) | [2] |
| DAPT | Gamma-Secretase Inhibitor | Hes1 | Jurkat (T-ALL) | 10 µM | 48 hours | ~0.29 | [3] |
| Tarextumab | Monoclonal Antibody (anti-Notch2/3) | HES1 | Whole Blood (Patients with solid tumors) | 0.5 - 5.0 mg/kg | Various | Significant Downregulation | [4] |
Note: The data presented is compiled from different studies and experimental systems. Direct comparison should be made with caution. The fold change for this compound was calculated from the reported percentage reduction.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to validate Notch inhibition, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible data are paramount in drug development. The following are detailed protocols for the key experimental techniques used to validate Notch pathway inhibition.
Quantitative Real-Time PCR (qPCR) for Notch Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of Notch target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH) for normalization.
1. RNA Extraction:
-
Culture cells to the desired confluency and treat with this compound or other inhibitors at various concentrations and time points.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction involves incubating the RNA with reverse transcriptase and dNTPs at the recommended temperature and time.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the target genes (HES1, HEY1) and the housekeeping gene (GAPDH)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
The relative quantification of gene expression is determined using the comparative Ct (ΔΔCt) method.
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
Western Blotting for Notch Intracellular Domain (NICD) and HES1 Protein Levels
This protocol describes the detection of NICD and HES1 protein levels to confirm the inhibitory effect of this compound at the protein level.
1. Protein Extraction:
-
Following treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (NICD) or HES1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
Conclusion
The validation of Notch pathway inhibition is crucial for the development of targeted cancer therapies. Gene expression analysis of downstream targets like HES1 and HEY1 provides a robust and quantitative method to assess the efficacy of inhibitors such as this compound. This guide offers a comparative framework and detailed protocols to aid researchers in their evaluation of novel Notch-targeting compounds. The presented data indicates that this compound is an effective inhibitor of the Notch signaling pathway, with its performance being comparable to other well-established gamma-secretase inhibitors and monoclonal antibodies. The choice of inhibitor will ultimately depend on the specific research or clinical context, including the cancer type and the desired specificity of Notch inhibition.
References
A Comparative Guide to MK-0752 Monotherapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of MK-0752, a gamma-secretase inhibitor (GSI), as a monotherapy and in relation to other GSIs investigated for similar indications. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview of performance, supported by experimental data.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex crucial for the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP)[1][2]. Inhibition of gamma-secretase has been a therapeutic strategy for both cancer, by targeting the Notch signaling pathway, and Alzheimer's disease, by aiming to reduce the production of amyloid-beta (Aβ) peptides[1][2]. This compound is a potent, orally bioavailable small molecule inhibitor of gamma-secretase[3][4]. This guide focuses on its clinical development as a monotherapy and compares its profile with other notable GSIs.
The Notch Signaling Pathway and its Inhibition by this compound
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis[5][6][7]. Dysregulation of this pathway is implicated in various cancers. The binding of a Notch ligand to its receptor initiates a series of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD) by gamma-secretase. NICD then translocates to the nucleus to activate target gene transcription. GSIs like this compound block this final cleavage step, thereby inhibiting the downstream signaling cascade[6][7].
Clinical Trial Data: this compound Monotherapy
A key Phase I study of this compound monotherapy in 103 adult patients with advanced solid tumors evaluated three different dosing schedules: continuous once-daily, intermittent (3 days on, 4 days off), and once-weekly[3][8][9]. The toxicity of this compound was found to be schedule-dependent, with the weekly dosing regimen being the best tolerated[8][9].
Efficacy and Safety of this compound Monotherapy in Advanced Solid Tumors
| Dosing Schedule | Dose Range | Most Common Drug-Related Toxicities | Preliminary Efficacy |
| Continuous Daily | 450-600 mg | Diarrhea, nausea, vomiting, fatigue[3][8][9] | Significant toxicity leading to discontinuation[4] |
| Intermittent (3 of 7 days) | 450-600 mg | Diarrhea, nausea, vomiting, fatigue[3][8][9] | - |
| Once Weekly | 600-4200 mg | Generally well-tolerated; diarrhea, nausea, vomiting, fatigue[3][8][9] | 1 complete response (high-grade glioma); 10 patients with stable disease > 4 months (high-grade gliomas)[3][8][9] |
Comparison with Other Gamma-Secretase Inhibitors
The clinical development of GSIs has been challenging, with several candidates failing in late-stage trials. The following tables provide a comparative overview of this compound with other notable GSIs.
Comparison of GSIs in Oncology Clinical Trials
| Drug | Indication | Phase of Monotherapy Trial | Key Efficacy Results (Monotherapy) | Common Adverse Events |
| This compound | Advanced Solid Tumors | Phase I | 1 CR (glioma), 10 SD (gliomas)[8][9] | Diarrhea, nausea, vomiting, fatigue[8][9] |
| RO4929097 | Metastatic Melanoma | Phase II | 1 PR, 8 SD. Minimal clinical activity, possibly due to inadequate drug exposure[10][11][12]. | Nausea, fatigue, anemia[11][12] |
| PF-03084014 (Nirogacestat) | Desmoid Tumors | Phase I/II/III | Phase I: 1 CR (thyroid cancer), 5 PRs (desmoid tumors)[13]. Phase III: Significantly improved progression-free survival vs. placebo[14]. | Diarrhea, nausea, fatigue, hypophosphatemia[13] |
Comparison of GSIs in Alzheimer's Disease Clinical Trials
| Drug | Phase of Monotherapy Trial | Key Efficacy Results | Reason for Discontinuation |
| Semagacestat | Phase III | Worsening of cognitive and functional ability compared to placebo[10][15][16][17]. | Lack of efficacy and increased risk of skin cancer[15][16][17]. |
| Avagacestat | Phase II | Trends for cognitive worsening at higher doses[3][18]. | Poor tolerability and lack of efficacy[18][19]. |
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies employed in key clinical trials of this compound and its comparators.
This compound Phase I Trial in Advanced Solid Tumors (NCT00100152)
-
Study Design: An open-label, dose-escalation Phase I study to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound[3][4][20].
-
Patient Population: Adults with advanced solid tumors for whom standard therapy was not available or was no longer effective[3].
-
Dosing Regimens:
-
Assessments:
-
Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE)[21].
-
Pharmacokinetics: Plasma samples were collected at various time points to determine the pharmacokinetic profile of this compound[4].
-
Pharmacodynamics: Hair follicle samples were collected to assess a gene signature of Notch inhibition. Plasma levels of amyloid-beta 40 (Aβ40) were also measured as a surrogate marker of gamma-secretase inhibition[3][4].
-
Efficacy: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST)[9].
-
PF-03084014 (Nirogacestat) Phase II Trial in Desmoid Tumors (NCT01981551)
-
Study Design: An open-label, single-arm Phase II trial to evaluate the response rate of PF-03084014[8].
-
Patient Population: Adults with histologically confirmed desmoid tumors/aggressive fibromatosis that were not amenable to curative resection or definitive radiation and had progressed after at least one line of standard treatment[8].
-
Dosing Regimen: PF-03084014 administered orally at 150 mg twice a day in 21-day cycles[8][9].
-
Assessments:
-
Efficacy: The primary endpoint was the objective response rate (Complete Response + Partial Response) assessed by RECIST 1.1[8][9]. Tumor assessments were performed using CT or MRI at baseline and at regular intervals[22].
-
Safety: Adverse events were monitored and graded according to NCI CTCAE[9].
-
Pharmacodynamics: Optional tumor biopsies were performed at baseline and on-treatment to assess the modulation of the Notch pathway by evaluating Notch response genes[8].
-
Conclusion
The clinical development of this compound as a monotherapy has demonstrated modest anti-tumor activity, particularly in high-grade gliomas, with a manageable safety profile when administered on a weekly schedule[3][8][9]. However, like many other GSIs, its broad therapeutic window and significant single-agent efficacy across various tumor types have not been firmly established.
In comparison, other GSIs have shown varied results. While agents like Semagacestat and Avagacestat failed in late-stage trials for Alzheimer's disease due to lack of efficacy and safety concerns[10][15][17], PF-03084014 (Nirogacestat) has demonstrated significant clinical benefit in a specific patient population with desmoid tumors, leading to further development. The differing outcomes highlight the importance of patient selection, dosing schedule, and the specific pharmacological properties of each GSI.
Future research on this compound and other GSIs will likely focus on identifying predictive biomarkers to select patients most likely to respond, as well as exploring rational combination therapies to enhance their anti-tumor activity. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting future studies in this field.
References
- 1. Gamma secretase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2 study of RO4929097, a gamma-secretase inhibitor, in metastatic melanoma: SWOG 0933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. medscape.com [medscape.com]
- 21. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of MK-0752 Pharmacokinetic Profiles Against Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of MK-0752 in relation to other gamma-secretase inhibitors, supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of this compound, a potent gamma-secretase inhibitor, with other notable inhibitors in its class, including Semagacestat, Avagacestat, and RO4929097, as well as the gamma-secretase modulator PF-06648671. The information is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which is crucial for the design of clinical trials and the development of safe and effective therapeutic strategies.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key human pharmacokinetic parameters for this compound and its comparators. The data has been compiled from various Phase I clinical studies.
| Parameter | This compound | Semagacestat | Avagacestat | RO4929097 | PF-06648671 (Modulator) |
| Tmax (hours) | 3 - 8.4[1][2] | ~1.0[3][4] | Rapid | 5.0 (median)[5] | Not specified |
| Half-life (t½, hours) | ~15[1][6] | ~2.5[3][4] | Biphasic, prolonged terminal phase[7] | Not specified | 12.0 - 20.8[8] |
| Cmax | Increases less than dose-proportionally[1][6] | Declines ~15% with food[3] | Dose-proportional up to 200 mg[7] | 598.0±263.1 ng/mL (single dose, Day 1)[5] | Increases with dose[8] |
| AUC | Increases less than dose-proportionally[1][6] | No significant change with food or time of dosing[3] | Dose-proportional up to 200 mg[7] | 1626.9 ng/mL*h (mean)[9] | Increases with dose[8] |
| Dosing Schedule Studied | Continuous daily, intermittent (3 of 7 days), and once weekly[1][6] | Single dose[3] | Single ascending dose[7] | Daily on days 1-3, 8-10, 15-17 of a 21-day cycle[5] | Single and multiple ascending doses[10] |
| Drug-Drug Interactions | Co-administration with gemcitabine did not affect this compound PK[11] | Not specified | Not specified | Increased clearance and reduced exposure to temsirolimus[12] | Not specified |
| Special Notes | Weekly dosing was generally well-tolerated and showed strong modulation of a Notch gene signature.[1][6] | Pharmacokinetics not significantly affected by formulation, food, or time of dosing.[3] | Showed a biphasic effect on plasma Aβ(1-40).[7] | Reversible CYP3A4 auto-induction observed, leading to decreased exposure after repeated dosing.[12] | A gamma-secretase modulator, not an inhibitor.[10] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase I clinical trials. The general methodologies employed in these studies are outlined below.
General Study Design
The studies were typically open-label, dose-escalation Phase I trials conducted in patients with advanced solid tumors or in healthy volunteers.[1][5] Various dosing schedules were explored, including continuous daily dosing, intermittent dosing, and once-weekly dosing.[1]
Pharmacokinetic Sampling
Blood samples for pharmacokinetic analysis were collected at multiple time points to adequately characterize the drug's concentration-time profile. A typical sampling schedule included pre-dose, and at 1, 2, 4, 8, and 24 hours post-dose.[1][11] For some studies, additional samples were collected at later time points to capture the terminal elimination phase.[7]
Analytical Method
Plasma concentrations of the investigational drugs were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] This technique is widely used in pharmacokinetic studies due to its high specificity, selectivity, and sensitivity, allowing for the accurate quantification of drug concentrations in biological matrices.[13][14][15][16][17]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of gamma-secretase inhibitors and a typical experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of this compound as a gamma-secretase inhibitor.
Caption: A simplified workflow for a clinical pharmacokinetic study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Semagacestat pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase Ib combination study of RO4929097, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of liquid chromatography-tandem mass spectrometry in drug and biomedical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Application of UltraFast LC-MSMS to Bioanalytical Assays in a Drug Discovery Environment - Evotec [evotec.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Navigating the Safe Disposal of MK-0752: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like MK-0752 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is identified as a potent γ-secretase inhibitor.[1][2] Due to its pharmacological activity and potential hazards, specific precautions must be taken throughout its lifecycle in the laboratory, from handling to final disposal.
Hazard Profile and Safety Precautions
The Safety Data Sheet (SDS) for this compound highlights several key hazards that necessitate careful disposal procedures.[3] Understanding these risks is the first step in implementing a safe disposal plan.
| Hazard Classification | Description | Precautionary Statements |
| Reproductive Toxicity 1B | May damage fertility or the unborn child.[3] | P201: Obtain special instructions before use.[3]P202: Do not handle until all safety precautions have been read and understood.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) 2 | May cause damage to organs through prolonged or repeated exposure.[3] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3] |
| Serious Eye Damage 1 | Causes serious eye damage.[3] | P280: Wear protective gloves/ eye protection/ face protection.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Acute Toxicity - Oral 4 | Harmful if swallowed.[3] | P264: Wash thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[4] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[4] | P273: Avoid release to the environment.[4] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe disposal of solid this compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Segregation of Waste:
-
Establish a designated and clearly labeled hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Solid this compound:
-
Carefully transfer any unused or waste solid this compound into a designated, sealable hazardous waste container.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp paper towel and dispose of the towel as hazardous waste.
4. Disposal of Contaminated Labware:
-
Disposable Labware (e.g., pipette tips, tubes): Place directly into the designated this compound hazardous waste container.
-
Reusable Labware (e.g., glassware):
-
Decontaminate by rinsing with a suitable solvent in which this compound is soluble (e.g., DMSO, as indicated by solubility data).[1]
-
Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
5. Disposal of this compound Solutions:
-
Collect all solutions containing this compound in a sealable, properly labeled hazardous waste container.
-
The SDS for this compound explicitly states that it "must not reach bodies of water or drainage ditch undiluted or unneutralized".[3] Under no circumstances should this compound solutions be disposed of down the drain.
6. Waste Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name ("cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)-cyclohexanepropanoic acid" or "this compound"), and the specific hazards (e.g., "Reproductive Toxin," "Toxic").
-
Store the waste container in a designated, secure secondary containment area until collection by EHS personnel.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. All disposal must be conducted in accordance with local, state, and federal regulations.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling MK-0752
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the gamma-secretase inhibitor, MK-0752. This document provides immediate and essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a potent compound that requires careful handling to avoid exposure. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). All personnel must review the SDS thoroughly before working with this compound.
Hazard Identification and Precautionary Measures
| Hazard Statement | GHS Code | Precautionary Measures |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Causes serious eye damage | H318 | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| May damage fertility or the unborn child | H360 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention. |
| May cause damage to organs through prolonged or repeated exposure | H373 | Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell. |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate PPE for specific procedures. The following table outlines the minimum required PPE for handling this compound.
| Task | Minimum Required PPE |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978). If work gloves are used, they should be worn over chemotherapy gloves. - In the absence of plastic enclosure, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until packaging integrity is confirmed. |
| Weighing and Aliquoting (Solid Form) | - Double chemotherapy-tested gloves. - Disposable gown with back closure. - Safety goggles and a face shield. - A properly fitted respirator (e.g., N95 or higher) is required. All handling of powdered compound must be performed in a certified chemical fume hood or a containment isolator. |
| Solution Preparation | - Double chemotherapy-tested gloves. - Disposable gown with back closure. - Safety goggles. - Work within a chemical fume hood. |
| In Vitro and In Vivo Dosing | - Chemotherapy-tested gloves. - Disposable gown. - Safety goggles. |
Operational Plan: Experimental Workflows
This compound is a potent, orally active gamma-secretase inhibitor that has been evaluated in both preclinical and clinical settings.[1][2] It functions by inhibiting the cleavage of the Notch receptor, a key mechanism in cell differentiation and proliferation.[1]
Mechanism of Action: Inhibition of Notch Signaling
This compound targets gamma-secretase, an enzyme essential for the final cleavage and activation of Notch receptors.[2][3] This inhibition prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes involved in cell proliferation and survival.
Caption: Workflow of Notch signaling inhibition by this compound.
In Vitro Experimental Protocol: Cell Viability (Resazurin Assay)
This protocol is adapted from a study on the antineoplastic effects of this compound in head and neck squamous cell carcinoma cell lines.[4]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 2.5 µM to 60 µM).[4] A vehicle control with 0.1% DMSO should be included.[4]
-
Remove the existing media from the cells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours.[4]
-
-
Viability Assessment:
In Vivo Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for an in vivo study based on practices from clinical and preclinical research.[1][5]
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID).
-
Implant human cancer cells subcutaneously or orthotopically.
-
Monitor tumor growth until they reach a specified size for treatment initiation.
-
-
Drug Formulation and Administration:
-
This compound is supplied as a powder in capsules for clinical studies and can be formulated for oral administration in animal studies.[5]
-
For oral gavage, this compound can be suspended in vehicles such as corn oil or a mixture of PEG300, Tween80, and water.[6]
-
A common dosing schedule from clinical trials is daily for 3 days followed by 4 days off.[1][5] Dosages in animal studies have ranged from 10 mg/kg to 240 mg/kg.[6]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at set intervals.
-
At the end of the study, collect tumors and tissues for further analysis (e.g., Western blot for Notch signaling markers, immunohistochemistry).[5]
-
Caption: General experimental workflow for this compound.
Disposal Plan
Due to its hazardous nature, this compound and any contaminated materials must be disposed of as cytotoxic waste. High-temperature incineration is the required disposal method.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid this compound and Contaminated Labware (e.g., tubes, tips) | Labeled, sealed, puncture-proof cytotoxic waste container (purple). | Arrange for pickup by a certified hazardous waste disposal service for incineration. |
| Contaminated Sharps (e.g., needles, scalpels) | Labeled, puncture-proof sharps container for cytotoxic waste (purple lid). | Arrange for pickup by a certified hazardous waste disposal service. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, leak-proof container for cytotoxic chemical waste. | Do not discharge into the sewerage system. Arrange for pickup by a certified hazardous waste disposal service. |
| Contaminated PPE (e.g., gloves, gowns) | Labeled cytotoxic waste bag (purple). | Place in a designated cytotoxic waste bin for incineration. |
Spill Management
In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect all contaminated materials into a designated cytotoxic waste container. Clean the area with a suitable decontaminating agent. Report all spills to the laboratory supervisor and environmental health and safety office.
References
- 1. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
